Asticolorin A
Description
This compound has been reported in Aspergillus multicolor with data available.
Properties
Molecular Formula |
C33H30O7 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(1R,16S,17S,27S,31R)-3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaene-6,16,17,24-tetrol |
InChI |
InChI=1S/C33H30O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30-31,34-37H,12H2,1-5H3/t17-,30+,31-,32+,33-/m0/s1 |
InChI Key |
JCRLYBYVQJKZSH-FZDZXSKASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Asticolorin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asticolorin A is a mycotoxin produced by the fungus Aspergillus multicolor. First reported in the early 1980s, its complex chemical structure and toxic properties have made it a subject of interest in the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It is designed to serve as a detailed resource for researchers, incorporating key quantitative data, experimental protocols, and visual representations of the scientific workflow. While this compound is known to be a toxic metabolite, specific quantitative biological activity data such as IC50 or LD50 values are not extensively reported in publicly available literature. This guide, therefore, also contextualizes its toxicity within the broader understanding of mycotoxins from Aspergillus species.
Discovery and Source Organism
This compound was first isolated from cultures of the fungus Aspergillus multicolor. This species is the primary known natural source of this compound and its related metabolites, Asticolorins B and C. The initial discovery was part of broader research into toxic metabolites produced by fungi.
Isolation of this compound
The isolation of this compound from Aspergillus multicolor cultures is a multi-step process involving solvent extraction and chromatographic separation. The general workflow is outlined below.
Experimental Protocol: Isolation of this compound
-
Culturing: Aspergillus multicolor is cultured on a suitable medium, such as whole maize, to promote the production of secondary metabolites.
-
Extraction: The fungal cultures are extracted with a suitable organic solvent, such as acetone (B3395972), to isolate the crude mixture of metabolites.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves column chromatography followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The determination of the chemical structure of this compound was a significant undertaking that relied on a combination of spectroscopic techniques and X-ray crystallography.
Physicochemical and Spectroscopic Data
The initial characterization of this compound involved determining its fundamental physicochemical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₃₃H₃₀O₇ |
| Molecular Weight | 538 g/mol |
| Melting Point | >320 °C |
| Optical Rotation | [α]D²⁰ -120.5° (c 0.20, acetone) |
| UV λmax (MeOH) | 225, 263, 290, 304, 316 nm |
Table 1: Physicochemical properties of this compound.
| Spectroscopic Technique | Key Findings |
| Field Desorption Mass Spectrometry (FD-MS) | Molecular ion peak at m/z 538, confirming the molecular weight. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Provided detailed information on the carbon-hydrogen framework of the molecule. |
| X-ray Crystallography | Unequivocally determined the three-dimensional structure and absolute configuration of this compound. |
Table 2: Summary of spectroscopic data used for the structural elucidation of this compound.
Crystal Structure Data
The definitive structure of this compound was established through single-crystal X-ray diffraction analysis.
| Crystal Data Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 13.381(6) Å |
| b | 24.855(9) Å |
| c | 9.965(5) Å |
| β | 99.28(1)° |
| Z | 4 |
| Calculated Density | 1.32 g cm⁻³ |
Table 3: Crystallographic data for this compound.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Crystals of this compound suitable for X-ray diffraction were grown from an acetone solution.
-
Data Collection: A selected crystal was mounted on a four-circle diffractometer, and diffraction data were collected using Mo-Kα radiation.
-
Structure Solution and Refinement: The collected diffraction data were processed, and the structure was solved using direct methods and refined using least-squares techniques.
Biological Activity
This compound is characterized as a toxic metabolite and a mycotoxin. Mycotoxins produced by Aspergillus species are known to exhibit a range of toxic effects, including carcinogenicity, hepatotoxicity, and cytotoxicity. However, specific quantitative biological activity data for this compound, such as IC₅₀ (half-maximal inhibitory concentration) or LD₅₀ (median lethal dose), are not extensively detailed in the readily available scientific literature.
The toxic nature of this compound suggests that it may have potent biological effects that could be of interest for further investigation, for example, as a potential cytotoxic agent in cancer research, with appropriate derivatization to modulate its toxicity and selectivity. The general mechanism of action for many mycotoxins involves the disruption of key cellular processes.
Potential Signaling Pathways Affected by Mycotoxins
While the specific signaling pathways affected by this compound have not been elucidated, many mycotoxins are known to induce cellular stress and apoptosis. A generalized potential pathway is depicted below.
An In-Depth Technical Guide to Asticolorin A from Aspergillus multicolor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asticolorin A is a toxic secondary metabolite produced by the fungus Aspergillus multicolor. This document provides a comprehensive technical overview of this compound, consolidating available data on its source organism, production, isolation, and structural elucidation. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery. While the biological activity of this compound is noted as toxic, specific quantitative data regarding its cytotoxicity and mechanism of action remain areas for further investigation.
Source Organism and Production
This compound is a natural product synthesized by the fungus Aspergillus multicolor. The strain specifically identified for producing asticolorins is Aspergillus multicolor MRC 638.[1] This fungus has been cultivated on various media, including Czapek yeast extract agar (B569324) (CYA) and Malt Extract Agar Oxoid (MEAOX) plates, for morphological studies.[2] For the production of secondary metabolites like this compound, cultivation on whole maize cultures has been reported.[1]
Cultivation Protocol for Aspergillus multicolor (General)
While the specific protocol for inducing this compound production from the original 1984 study is not detailed, a general approach for cultivating Aspergillus species for secondary metabolite production is as follows. This protocol is based on common practices in mycology and may require optimization for maximizing this compound yield.
-
Strain Maintenance: Maintain cultures of Aspergillus multicolor MRC 638 on Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) slants at 4°C for long-term storage. For working cultures, transfer to fresh agar plates and incubate at 25-28°C for 7-10 days until sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension by flooding a mature culture plate with sterile 0.1% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
Solid-State Fermentation:
-
Substrate: Use whole maize kernels as the solid substrate.
-
Preparation: Soak the maize in water overnight, then autoclave to sterilize and ensure adequate moisture content.
-
Inoculation: Inoculate the sterilized maize with the spore suspension.
-
Incubation: Incubate the inoculated maize in a controlled environment at a temperature of 25-28°C for a period of 14-21 days. Maintain a humid atmosphere to prevent the substrate from drying out.
-
Isolation and Purification
The isolation and purification of this compound from fungal cultures involve solvent extraction followed by chromatographic techniques. The original literature describes the isolation from toxic extracts of whole maize cultures.[1]
Experimental Protocol for Isolation and Purification
The following is a generalized protocol based on standard methods for isolating fungal secondary metabolites.
-
Extraction:
-
Following incubation, dry the fungal culture (maize) and grind it into a fine powder.
-
Extract the powdered culture with a suitable organic solvent such as chloroform (B151607) or ethyl acetate (B1210297). Perform the extraction exhaustively using a Soxhlet apparatus or by repeated maceration at room temperature.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Crystallization: Combine the fractions containing this compound and evaporate the solvent. Crystallize the purified compound from a suitable solvent system, such as acetone, to obtain pure crystals.[1]
-
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, with X-ray crystallography providing the definitive three-dimensional structure.
Spectroscopic and Crystallographic Data
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₀O₇ | [1] |
| Molecular Weight | 538 | [1] |
| Melting Point | >320 °C | [1] |
| Optical Rotation | [α]D²⁰ -120.5° (c 0.20, acetone) | [1] |
| UV λmax (MeOH) | 225, 263, 290, 304, 316 nm | [1] |
| Mass Spectrometry | m/z 538 (M⁺) (Field Desorption) | [1] |
Crystal Data for this compound: [1]
-
Crystal System: Monoclinic
-
Space Group: P2₁
-
Cell Dimensions: a = 13.381(6) Å, b = 24.855(9) Å, c = 9.965(5) Å, β = 99.28(1)°
-
Z = 4
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was further confirmed through detailed analysis of its ¹H and ¹³C NMR spectra. While the original publication does not provide the full spectral data, it indicates that these techniques were instrumental in the structure elucidation of Asticolorins A-C.
Biological Activity
This compound is described as a toxic metabolite.[1] However, detailed quantitative studies on its cytotoxicity and the specific cell lines it affects are not extensively reported in the initial literature. Further research is required to determine its IC₅₀ values against various cancer cell lines and to understand its mechanism of action.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
To quantitatively assess the cytotoxicity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The specific signaling pathways affected by this compound have not been elucidated. However, secondary metabolites from Aspergillus species are known to interact with various cellular pathways. G-protein mediated signaling, including the cAMP-dependent protein kinase (PKA) and mitogen-activated protein kinase (MAPK) pathways, are common targets that regulate growth, development, and mycotoxin biosynthesis in fungi.[3] Further research is necessary to determine if this compound's toxicity is mediated through interference with these or other fundamental signaling cascades in eukaryotic cells.
Visualizations
Experimental Workflow
Caption: Workflow for this compound production and analysis.
Potential Signaling Pathway Interaction (Hypothetical)
Caption: Hypothetical interaction with signaling pathways.
References
Asticolorin A: A Technical Overview of a Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asticolorin A is a polyketide secondary metabolite produced by the fungus Aspergillus multicolor. First described in the 1980s, its complex chemical structure has been elucidated through crystallographic and spectroscopic techniques. While characterized as a "toxic metabolite," a comprehensive public record of its specific biological activities, mechanism of action, and quantitative potency remains elusive. This document synthesizes the available technical data on this compound, focusing on its chemical structure and physicochemical properties, while also highlighting the current knowledge gaps regarding its bioactivity that future research may address.
Chemical Structure and Properties
The chemical structure of this compound was determined through a combination of X-ray crystallography and detailed analysis of its ¹H and ¹³C NMR spectra. The absolute configuration of the molecule was established by applying Horeau's method to its dimethyl ether derivative.
Table 1: Physicochemical and Crystallographic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₀O₇ | [1] |
| Melting Point | >320 °C | [1] |
| Optical Rotation | [α]D²⁰ -120.5° (c 0.20, acetone) | [1] |
| UV max (MeOH) | 225 nm (ε 81,370), 263 nm (ε 28,050), 290 nm (ε 23,290), 304 nm (ε 12,660), 316 nm (ε 20,480) | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
| Cell Dimensions | a = 13.381(6) Å, b = 24.855(9) Å, c = 9.965(5) Å, β = 99.28(1)° | [1] |
| Molecules per unit cell (Z) | 4 | [1] |
| Calculated Density (Dc) | 1.32 g cm⁻³ | [1] |
Experimental Protocols
The foundational data for this compound's structure were derived from the following experimental procedures as described in the primary literature.
Isolation and Purification of this compound
This compound was first isolated from toxic extracts of whole maize cultures of Aspergillus multicolor (strain MRC 638). The compound was crystallized from acetone.
Structural Elucidation
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on monoclinic crystals of this compound. Intensity measurements were made at 22 °C using Mo-Kα radiation on a four-circle diffractometer. The structure was solved using MULTAN 78 and refined by blocked-matrix least-squares techniques with the SHELX76 computer program.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to provide detailed structural information, complementing the X-ray crystallographic data.
-
Determination of Absolute Configuration: The absolute configuration of the C-29 secondary hydroxy group was determined using the method of Horeau. This involved the methylation of this compound to its dimethyl ether, followed by esterification with racemic α-phenylbutyric anhydride. The optical rotation of the recovered α-phenylbutyric acid was then measured.
Biological Activity and Mechanism of Action
Despite being classified as a toxic metabolite, specific quantitative data on the biological activity of this compound, such as IC₅₀ or MIC values, are not available in the public domain. Furthermore, there is no published research detailing its mechanism of action or any associated signaling pathways. The term "toxic" in the original literature may refer to general toxicity observed during initial screenings, but detailed studies to characterize the nature and extent of this toxicity are lacking.
Logical Relationships in Structural Elucidation
The process of determining the complete chemical identity of this compound involved a logical workflow, integrating various experimental techniques.
Caption: Workflow for determining the structure of this compound.
Future Directions
The existing body of research on this compound provides a solid foundation regarding its chemical identity. However, a significant opportunity exists for further investigation into its biological properties. Key areas for future research include:
-
Cytotoxicity Profiling: Comprehensive screening against a panel of cancer cell lines to determine its potential as an anticancer agent and to quantify its cytotoxic potency (IC₅₀ values).
-
Antimicrobial Assays: Evaluation of its activity against a broad spectrum of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MIC).
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand the basis of its toxicity and to explore potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify the key structural features responsible for its biological activity.
Conclusion
This compound is a structurally characterized mycotoxin from Aspergillus multicolor. While its chemical makeup is well-defined, its biological profile remains largely unexplored. The lack of quantitative data on its bioactivity and the absence of mechanistic studies represent a significant gap in the scientific literature. Further research is warranted to unlock the potential therapeutic applications or to better understand the toxicological risks associated with this fungal metabolite.
References
The Enigmatic Role of Asticolorin A in Aspergillus multicolor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillus multicolor, a fungus identified from Somalian forest soil, is a known producer of a variety of secondary metabolites, including the toxic asticolorins.[1] Among these, Asticolorin A has been structurally characterized, yet its precise natural function within the producing organism remains a subject of scientific inquiry. This technical guide synthesizes the current, albeit limited, knowledge on this compound, focusing on its known chemical properties. Due to the nascent stage of research into its biological role, this document also presents hypothetical frameworks for its biosynthesis and potential ecological functions, drawing parallels with other well-characterized fungal secondary metabolites. This guide aims to provide a foundational resource for researchers interested in exploring the untapped potential of this compound and other metabolites from Aspergillus multicolor.
Introduction to Aspergillus multicolor and its Secondary Metabolites
Aspergillus multicolor is a member of the Nidulantes section of the Aspergillus genus.[1] First described in 1954, this fungus has been shown to produce a range of secondary metabolites, including asticolorins A-C, averufin, sterigmatocystin (B1681140) derivatives, and versicolourin C.[1] The genome of A. multicolor was sequenced in 2016, opening avenues for genomic mining of biosynthetic gene clusters responsible for the production of these compounds.[1] Fungi, in general, are prolific producers of secondary metabolites, which are not essential for primary growth but are thought to confer adaptive advantages, such as defense against competitors, signaling molecules, and agents for nutrient acquisition.
This compound: Structure and Known Properties
Quantitative Data Summary
A thorough review of existing literature reveals a significant gap in quantitative data for this compound's biological activity. To facilitate future research and provide a template for data presentation, the following table structure is proposed for characterizing its activity profile.
| Biological Activity Assay | Test Organism/Cell Line | Metric (e.g., IC₅₀, MIC) | Value (µM or µg/mL) | Reference |
| Cytotoxicity | e.g., HeLa, HepG2 | IC₅₀ | Data Not Available | |
| Antifungal Activity | e.g., Candida albicans | MIC | Data Not Available | |
| Antibacterial Activity | e.g., Staphylococcus aureus | MIC | Data Not Available | |
| ... | ... | ... | ... | |
| Table 1: Proposed Standard Table for Quantifying the Biological Activity of this compound. Researchers are encouraged to populate this table as data becomes available. |
Experimental Protocols
Detailed experimental protocols for the isolation and bioassays of this compound are not extensively published. However, based on standard methodologies for fungal secondary metabolites, a general workflow can be outlined.
General Protocol for Isolation and Purification of this compound
-
Fungal Cultivation: Aspergillus multicolor can be cultivated on Czapek yeast extract agar (B569324) (CYA) or Malt Extract Agar Oxoid (MEAOX) plates.[1] For metabolite production, liquid fermentation in a suitable nutrient-rich broth is typically performed.
-
Extraction: The fungal biomass and culture broth are separated. The broth is extracted with a non-polar solvent such as ethyl acetate. The mycelium can be extracted with a more polar solvent like methanol (B129727) or acetone.
-
Chromatographic Separation: The crude extracts are subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and in the case of this compound, X-ray crystallography.[2]
Hypothetical Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the biological activity of a purified natural product like this compound.
References
Asticolorin A: A Technical Overview of Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asticolorin A is a mycotoxin produced by the fungus Aspergillus multicolor.[1] First described in 1984, its structure was elucidated through a combination of X-ray crystallography and spectroscopic methods.[1] This technical guide provides a summary of the available spectroscopic data for this compound, focusing on mass spectrometry and nuclear magnetic resonance (NMR). Due to the limited public availability of the full experimental data from the original publication, this guide presents the reported findings and outlines general experimental protocols relevant to the analysis of such natural products.
Spectroscopic Data
Mass Spectrometry
The initial characterization of this compound utilized field desorption mass spectrometry to determine its molecular weight.[1]
| Parameter | Value | Source |
| Molecular Formula | C₃₃H₃₀O₇ | [1] |
| Molecular Ion (m/z) | 538 | [1] |
| Ionization Method | Field Desorption | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
While the precise experimental parameters for the acquisition of this compound spectroscopic data are not fully detailed in accessible literature, the following represents standard methodologies for the analysis of novel mycotoxins.
Sample Preparation and Isolation
Mycotoxins like this compound are typically isolated from fungal cultures grown on a suitable medium. The general workflow for isolation and preparation for spectroscopic analysis is as follows:
References
Asticolorin A: An In-depth Guide to its Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure analysis of Asticolorin A, a toxic metabolite isolated from Aspergillus multicolor. The determination of the three-dimensional atomic arrangement of this compound is crucial for understanding its chemical properties, biological activity, and potential applications in drug development. While the definitive structure was elucidated via single-crystal X-ray diffraction, the detailed crystallographic data from the primary research is not publicly accessible. This guide, therefore, presents a comprehensive framework for the crystal structure analysis of a small molecule like this compound, outlining the necessary data, experimental protocols, and logical workflows involved.
Quantitative Crystallographic Data
A complete crystallographic analysis of this compound would yield a wealth of quantitative data that describes the precise geometry and symmetry of the molecule in its crystalline state. This information is typically deposited in a Crystallographic Information File (CIF). The following table outlines the essential parameters that would be determined.
| Parameter | Description | This compound (Illustrative) |
| Crystal System | The basic geometric framework of the crystal lattice. | e.g., Monoclinic |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | e.g., P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | Length of the 'a' axis of the unit cell. | Data not available |
| b (Å) | Length of the 'b' axis of the unit cell. | Data not available |
| c (Å) | Length of the 'c' axis of the unit cell. | Data not available |
| α (°) | Angle between the 'b' and 'c' axes. | Data not available |
| β (°) | Angle between the 'a' and 'c' axes. | Data not available |
| γ (°) | Angle between the 'a' and 'b' axes. | Data not available |
| Volume (ų) | The volume of the unit cell. | Data not available |
| Z | The number of molecules per unit cell. | Data not available |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | Data not available |
| Radiation Wavelength (Å) | The wavelength of the X-rays used for diffraction. | e.g., 1.54178 (Cu Kα) |
| Temperature (K) | The temperature at which the diffraction data was collected. | e.g., 293(2) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data not available |
| Selected Bond Lengths (Å) | Distances between specific pairs of bonded atoms. | Data not available |
| Selected Bond Angles (°) | Angles formed by three consecutively bonded atoms. | Data not available |
| Selected Torsion Angles (°) | Dihedral angles describing the conformation around a chemical bond. | Data not available |
Experimental Protocols
The determination of the crystal structure of a novel compound like this compound involves a series of meticulous experimental procedures. The following sections detail the typical methodologies employed.
Isolation and Purification
This compound is a secondary metabolite produced by the fungus Aspergillus multicolor. The initial step involves the cultivation of the fungus on a suitable growth medium, followed by extraction of the fungal biomass and culture filtrate with an appropriate organic solvent. The crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound in high purity.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. For a small organic molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a reservoir of a solvent in which the compound is less soluble (the precipitant). The vapor of the more volatile solvent from the compound's solution slowly diffuses into the precipitant, and vice versa, gradually leading to supersaturation and crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The solubility of the compound decreases with temperature, resulting in crystallization.
X-ray Data Collection
A suitable single crystal of this compound is mounted on a goniometer head and placed in the path of a focused X-ray beam. Modern crystallographic experiments typically use a diffractometer equipped with a sensitive detector, such as a CCD or a CMOS detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Key parameters for data collection include:
-
X-ray Source: Commonly used sources are copper (Cu Kα, λ = 1.54178 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and reduce radiation damage to the crystal.
-
Exposure Time: The duration for which the crystal is exposed to the X-ray beam for each diffraction image.
-
Crystal-to-Detector Distance: The distance between the crystal and the detector, which affects the resolution of the collected data.
Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of the diffraction spots, is processed to determine the unit cell parameters and the space group of the crystal. The intensities are then used to calculate the structure factors.
The "phase problem" is a central challenge in crystallography, as the phases of the structure factors are lost during the experiment. For small molecules like this compound, direct methods are typically successful in determining the initial phases and generating an initial electron density map. This map is then interpreted to build an initial model of the molecule.
The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed structure factors, ultimately yielding a precise and detailed three-dimensional structure of this compound.
Workflow and Logical Relationships
The process of determining the crystal structure of this compound can be visualized as a logical workflow, from the initial isolation of the compound to the final validation and deposition of the structural data.
Asticolorin A: An Overview of a Scarcely Characterized Fungal Metabolite
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the current state of knowledge regarding the biological activity of Asticolorin A. Following a comprehensive review of available scientific literature, it is evident that while the compound has been identified and structurally characterized, extensive research into its biological effects is not publicly available. This guide summarizes the known information and highlights the significant gaps in our understanding of this compound's bioactivity.
Introduction to this compound
This compound is a mycotoxin produced by the fungus Aspergillus multicolor.[1] It was first described in the scientific literature in 1984, where its structure and absolute configuration, along with those of related compounds Asticolorin B and C, were elucidated.[2][3][4]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 93376-70-6 | [5] |
| Molecular Formula | C33H30O7 | [1][5] |
| Molecular Weight | 538.59 g/mol | [1][5] |
The initial characterization of this compound was primarily focused on its chemical structure, which was determined using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4] The original study identified it as one of the "toxic metabolites" from Aspergillus multicolor, suggesting potential cytotoxicity.[2][3][4] However, subsequent detailed studies quantifying this toxicity or exploring its mechanism of action are not available in the searched scientific databases.
Biological Activity of this compound: A Knowledge Gap
Despite its early identification, this compound remains a poorly characterized compound in terms of its biological activity. A thorough search of scientific literature reveals a lack of published studies detailing its effects on biological systems. Therefore, the core requirements of an in-depth technical guide—quantitative data, detailed experimental protocols, and elucidated signaling pathways—cannot be fulfilled at this time due to the absence of primary research data.
Key Areas with No Available Data:
-
Quantitative Cytotoxicity: No studies presenting IC50 or EC50 values for this compound against any cell line were found.
-
Enzyme Inhibition: There is no available data on the inhibitory activity of this compound against any specific enzymes.
-
Anti-inflammatory/Antimicrobial/Anticancer Activity: No in vitro or in vivo studies investigating these or other specific biological activities have been published.
-
Mechanism of Action: The molecular targets and signaling pathways modulated by this compound have not been identified or described.
Experimental Protocols: Uncharted Territory
The absence of research on the biological activity of this compound means that there are no established or published experimental protocols for its study. For researchers interested in investigating this molecule, methodologies would need to be developed based on standard assays for cytotoxicity, enzyme inhibition, and other relevant biological endpoints.
General Approaches for Future Investigation Could Include:
-
Cytotoxicity Screening: Utilizing standard assays such as MTT, XTT, or LDH release assays on a panel of cancer and non-cancer cell lines to determine the cytotoxic and cytostatic potential of this compound.
-
Enzyme Inhibition Assays: Screening this compound against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, to identify potential inhibitory activity.
-
Signaling Pathway Analysis: In case of observed cellular effects, techniques like Western blotting, reporter gene assays, or transcriptomic analysis could be employed to dissect the underlying molecular mechanisms.
Visualization of Signaling Pathways and Workflows
As no signaling pathways or experimental workflows related to the biological activity of this compound have been described in the literature, it is not possible to provide the requested Graphviz diagrams. These visualizations are contingent on the availability of experimental data elucidating the compound's mechanism of action.
Conclusion and Future Directions
This compound is a structurally characterized mycotoxin with a significant lack of accompanying biological data. The original designation of it as a "toxic metabolite" provides a compelling reason for further investigation, particularly in the fields of toxicology and pharmacology.[2][3][4] Future research should be directed at performing broad biological screenings to identify any significant activities. Should such activities be discovered, subsequent studies would be warranted to determine the mechanism of action, identify molecular targets, and explore any potential therapeutic or toxicological relevance. Until such research is conducted and published, a detailed technical guide on the biological activity of this compound cannot be comprehensively compiled.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound - CD BioSustainable [sustainable-bio.com]
No Toxicity Data Currently Available for Asticolorin A
A comprehensive search of publicly available scientific literature and toxicology databases has yielded no specific toxicity studies for a compound designated "Asticolorin A." This indicates a lack of published research on the potential adverse effects of this substance in biological systems.
The initial search strategy aimed to identify and collate quantitative toxicity data, detailed experimental methodologies, and associated signaling pathways. However, the search results did not contain any relevant information for a compound with this name. The retrieved studies pertained to other compounds with similar-sounding names, such as Astaxanthin, Astragalin, and Astilbin, but these are distinct chemical entities and their toxicological profiles cannot be extrapolated to this compound.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the toxicity of this compound at this time.
Researchers, scientists, and drug development professionals are advised to:
-
Verify the compound name and spelling: It is possible that "this compound" is a novel or less-common compound, or there may be a typographical error in the name.
-
Consult proprietary or internal databases: Information on the toxicity of this compound may exist in private industry databases or unpublished research.
-
Initiate de novo toxicity studies: If this compound is a compound of interest for further development, a comprehensive toxicological assessment would need to be conducted. This would typically involve a tiered approach, starting with in vitro cytotoxicity assays and progressing to in vivo studies in animal models to determine key toxicological parameters such as:
-
LD50 (Median Lethal Dose): The dose required to kill half the members of a tested population.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a specific biological or biochemical function by 50%.
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose or exposure level of a substance at which no adverse effects are observed.
-
Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest dose or exposure level at which an adverse effect is observed.
-
Without any foundational toxicity data, it is impossible to fulfill the request for a technical guide on the toxicity of this compound. Further research and primary data generation are required to establish a toxicological profile for this compound.
Unraveling the Structural Nuances of Asticolorins A, B, and C: A Technical Guide
For Immediate Release
A detailed structural analysis of Asticolorins A, B, and C, toxic metabolites isolated from Aspergillus multicolor, reveals a family of complex polyketides with subtle yet significant variations. This technical guide provides an in-depth comparison of their structures, supported by quantitative data and a summary of the experimental methodologies crucial to their elucidation. The structural determination of these compounds was primarily achieved through X-ray crystallography of Asticolorin A, complemented by extensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for all three congeners.
Core Structural Features and Comparative Analysis
Asticolorins A, B, and C share a common and intricate molecular architecture, characterized by a novel linkage of two dibenzofuran (B1670420) moieties via a 3,3-dimethylallyl group. The fundamental structural differences between them lie in the degree of oxidation and hydration, as reflected in their molecular formulas and weights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₃₃H₃₀O₇ | 538.59 | Dihydro-furan ring system |
| Asticolorin B | C₃₃H₂₈O₇ | 536.57 | Furan (B31954) ring system (dehydrogenated form of this compound) |
| Asticolorin C | C₃₃H₂₈O₉ | 568.57 | Dihydroxylated furan ring system |
This compound possesses a dihydrogenated furan ring within its complex polycyclic system. The structure of this compound was unequivocally determined by single-crystal X-ray diffraction analysis.
Asticolorin B is the dehydrated analogue of this compound. High-resolution mass spectrometry and NMR data indicate the presence of an additional degree of unsaturation, corresponding to the furan ring system, which is a key distinguishing feature from this compound.
Asticolorin C represents the most oxidized member of this series, containing two additional hydroxyl groups compared to Asticolorin B. The positions of these hydroxyl groups on the furan ring were established through detailed analysis of its ¹H and ¹³C NMR spectra.
Experimental Methodologies
The structural elucidation of these complex natural products relied on a combination of advanced analytical techniques.
Isolation and Purification
The Asticolorins were isolated from the mycelium of Aspergillus multicolor cultures. The process involved extraction with organic solvents, followed by a series of chromatographic separations, including column chromatography and preparative thin-layer chromatography, to yield the pure compounds.
X-ray Crystallography of this compound
Single crystals of this compound suitable for X-ray diffraction were obtained. The crystallographic analysis provided the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, which served as the foundational framework for determining the structures of Asticolorins B and C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy were instrumental in delineating the planar structures and relative stereochemistry of all three Asticolorins.
-
¹H NMR: Provided information on the proton environments, including chemical shifts, coupling constants, and through-space correlations (via NOE experiments), which helped to establish the connectivity and stereochemical relationships of the protons.
-
¹³C NMR: Revealed the number and types of carbon atoms present in each molecule. The chemical shifts of the carbon signals were crucial in identifying the different functional groups and the carbon skeleton.
Comparison of the NMR data across the three compounds allowed for the precise identification of the structural modifications that differentiate them.
Structural Relationship Diagram
The following diagram illustrates the structural relationship between Asticolorins A, B, and C, highlighting the key transformations.
This in-depth analysis of the structural differences between Asticolorins A, B, and C provides a critical foundation for researchers in natural product chemistry, toxicology, and drug development. The detailed understanding of their molecular architecture is essential for future studies on their biosynthesis, biological activity, and potential applications.
Asticolorin A: A Literature Review and Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the currently available scientific literature on Asticolorin A. The information presented herein is based on published research and is intended to serve as a foundational resource for professionals in the fields of mycotoxin research, natural product chemistry, and drug development.
Introduction
This compound is a mycotoxin produced by the fungus Aspergillus multicolor.[1][2][3] It belongs to a class of toxic metabolites known as the asticolorins.[1][2][3] While the chemical structure of this compound has been thoroughly characterized, a review of the current scientific literature reveals a significant gap in the understanding of its biological activity, mechanism of action, and toxicological profile. This document summarizes the available physicochemical data for this compound and proposes a general workflow for future biological screening.
Physicochemical Properties
The structure of this compound was elucidated using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₀O₇ | [1] |
| Molecular Weight (m/z) | 538 | [1] |
| Melting Point | >320 °C | [1] |
| Optical Rotation [α]D²⁰ | -120.5° (c 0.20, acetone) | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
Biological Activity and Toxicology
A comprehensive search of the scientific literature did not yield any specific studies detailing the biological activity, cytotoxicity, or mechanism of action of this compound. While it is classified as a toxic metabolite, quantitative data regarding its effects on cell lines, animal models, or specific molecular targets are not publicly available. The broader class of mycotoxins from Aspergillus species are known to exhibit a wide range of toxic effects, including hepatotoxicity, carcinogenicity, and mutagenicity. However, it is not possible to extrapolate these activities to this compound without direct experimental evidence.
Experimental Protocols
Due to the absence of published studies on the biological effects of this compound, this guide cannot provide detailed, cited experimental protocols for its biological evaluation.
Proposed Experimental Workflow for Cytotoxicity Screening
To address the current knowledge gap, a general experimental workflow for assessing the cytotoxic potential of this compound is proposed. This workflow is a standard approach in natural product screening and can be adapted for various cell lines and research objectives.
Caption: Proposed workflow for evaluating the cytotoxicity of this compound.
Signaling Pathways
There is no information in the current literature regarding signaling pathways that may be modulated by this compound. Future research, contingent on initial cytotoxicity findings, could explore effects on common pathways implicated in cell survival and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.
Conclusion
This compound remains a structurally characterized but biologically uninvestigated mycotoxin. The lack of data on its toxicological properties and mechanism of action presents a clear area for future research. The proposed experimental workflow provides a starting point for researchers to begin to elucidate the biological effects of this compound. Further investigation is warranted to understand the potential risks and or therapeutic potential of this compound.
References
- 1. Aspergillus derived mycotoxins in food and the environment: Prevalence, detection, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]
- 3. Influence of Light and Water Activity on Growth and Mycotoxin Formation of Selected Isolates of Aspergillus flavus and Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Asticolorin A from Aspergillus multicolor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asticolorins are a group of toxic secondary metabolites produced by the fungus Aspergillus multicolor. Asticolorin A, in particular, has been a subject of interest due to its unique chemical structure. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Aspergillus multicolor cultures. The methodologies described herein are compiled from established techniques for the isolation of fungal secondary metabolites and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The following tables summarize the expected quantitative data from the cultivation, extraction, and purification of this compound. These values are representative and may vary depending on the specific culture conditions and experimental setup.
Table 1: Cultivation Parameters for Aspergillus multicolor
| Parameter | Value |
| Growth Medium | Czapek Yeast Extract Agar (B569324) (CYA) or Malt Extract Agar Oxoid (MEAOX) |
| Incubation Temperature | 25-28 °C |
| Incubation Time | 14-21 days |
| Culture Type | Solid-state fermentation |
Table 2: Extraction and Purification Yields of this compound
| Step | Parameter | Typical Value |
| Extraction | Starting Fungal Biomass (dry weight) | 100 g |
| Extraction Solvent | Ethyl Acetate (B1210297) | |
| Crude Extract Yield | 5-10 g | |
| Purification | Stationary Phase | Silica (B1680970) Gel (70-230 mesh) |
| Mobile Phase Gradient | Hexane (B92381):Ethyl Acetate (9:1 to 1:1) | |
| Purified this compound Yield | 50-150 mg | |
| Purity (by HPLC) | >95% |
Experimental Protocols
Cultivation of Aspergillus multicolor
This protocol describes the solid-state fermentation of Aspergillus multicolor for the production of this compound.
Materials:
-
Aspergillus multicolor culture
-
Czapek Yeast Extract Agar (CYA) or Malt Extract Agar Oxoid (MEAOX)
-
Petri dishes (90 mm)
-
Incubator
Procedure:
-
Prepare the selected growth medium (CYA or MEAOX) according to the manufacturer's instructions and sterilize by autoclaving.
-
Pour the sterile medium into Petri dishes and allow it to solidify.
-
Inoculate the center of each agar plate with a small amount of Aspergillus multicolor mycelia or spores.
-
Seal the Petri dishes with parafilm and incubate at 25-28 °C for 14-21 days in the dark.
-
Monitor the plates for fungal growth and the appearance of secondary metabolite production, which may be indicated by changes in pigmentation of the mycelium.
-
After the incubation period, harvest the fungal biomass along with the agar medium.
Extraction of Crude this compound
This protocol details the solvent extraction of this compound from the fungal culture.
Materials:
-
Harvested fungal biomass and agar
-
Ethyl acetate
-
Methanol
-
Blender or homogenizer
-
Large Erlenmeyer flasks
-
Shaker
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Chop the harvested fungal biomass and agar into small pieces.
-
Transfer the material to a blender or homogenizer and add a 3:1 (v/w) ratio of ethyl acetate to the fungal material.
-
Homogenize the mixture for 5-10 minutes to ensure thorough extraction.
-
Transfer the homogenate to a large Erlenmeyer flask and agitate on a shaker at room temperature for 24 hours.
-
Filter the mixture through a Buchner funnel to separate the solvent extract from the solid residue.
-
Repeat the extraction of the solid residue with fresh ethyl acetate two more times to maximize the yield.
-
Combine all the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dry the crude extract completely under a stream of nitrogen gas and weigh it.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude extract of Aspergillus multicolor
-
Silica gel (70-230 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running hexane through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully add the dried, extract-adsorbed silica gel to the top of the column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate).
-
Collect fractions of a consistent volume using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
-
Final Purification:
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC) if necessary.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound.
Materials:
-
Purified this compound standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the purified this compound standard in acetonitrile.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Prepare the sample solution by dissolving a known weight of the purified compound in acetonitrile.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water with 0.1% formic acid in a gradient or isocratic elution mode.
-
Set the UV detector to a wavelength appropriate for this compound (this may need to be determined by a UV scan).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Application Notes and Protocols for the Purification of Asticolorin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asticolorins are a group of mycotoxins produced by the fungus Aspergillus multicolor. Asticolorin A, in particular, has garnered interest due to its potential biological activities. The successful isolation and purification of this compound are crucial for its structural elucidation, toxicological studies, and exploration as a potential therapeutic agent. These application notes provide a comprehensive overview of the techniques and a detailed protocol for the purification of this compound from fungal cultures. The methodologies described herein are based on established principles for the purification of fungal secondary metabolites and specific information available on this compound.
Overview of Purification Strategy
The purification of this compound from Aspergillus multicolor cultures typically involves a multi-step process that begins with fungal fermentation, followed by extraction of the secondary metabolites, and subsequent chromatographic separation to isolate the target compound. The general workflow is designed to progressively enrich this compound while removing other metabolites, cellular debris, and culture medium components.
Data Presentation: Purification Scheme Summary
The following table summarizes the key stages in a typical purification protocol for this compound, with expected (hypothetical) quantitative data for each step. This data is illustrative and will vary based on the specific fermentation conditions and scale of the purification.
| Purification Stage | Starting Material | Key Reagents/Materials | Product | Estimated Yield (%) | Estimated Purity (%) |
| Fungal Culture | Aspergillus multicolor spores | Maize or other suitable solid/liquid media | Fungal biomass and culture filtrate | N/A | N/A |
| Solvent Extraction | Fungal biomass and filtrate | Ethyl acetate (B1210297), Chloroform (B151607), or Methanol (B129727) | Crude Extract | 80-90 | 5-10 |
| Silica (B1680970) Gel Column Chromatography | Crude Extract | Silica gel, Hexane-Ethyl Acetate gradient | Enriched this compound Fraction | 40-50 | 50-60 |
| Preparative HPLC | Enriched Fraction | C18 column, Acetonitrile-Water gradient | Purified this compound | 20-30 | >95 |
| Crystallization | Purified this compound | Acetone or other suitable solvent | Crystalline this compound | 10-15 | >99 |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus multicolor
This protocol describes the cultivation of Aspergillus multicolor for the production of this compound.
Materials:
-
Lyophilized culture of Aspergillus multicolor
-
Potato Dextrose Agar (PDA) plates
-
Whole maize or Yeast Extract Sucrose (YES) broth
-
Sterile flasks or bioreactor
-
Incubator
Procedure:
-
Activation of Culture: Aseptically transfer the lyophilized culture of Aspergillus multicolor to a PDA plate. Incubate at 25-28°C for 7-10 days until sporulation is observed.
-
Inoculum Preparation: Harvest the spores from the PDA plate using a sterile saline solution containing 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 1 x 10^6 spores/mL.
-
Fermentation:
-
Solid-State Fermentation: Inoculate sterile, moistened whole maize in flasks with the spore suspension. Incubate at 25-28°C for 21-28 days in the dark.
-
Submerged Fermentation: Inoculate sterile YES broth with the spore suspension. Incubate at 25-28°C with shaking at 150 rpm for 14-21 days.
-
-
Harvesting: After the incubation period, harvest the fungal biomass and the culture medium for extraction.
Protocol 2: Extraction of this compound
This protocol details the extraction of the crude metabolite mixture containing this compound.
Materials:
-
Fungal biomass and culture filtrate from Protocol 1
-
Ethyl acetate or a mixture of chloroform and methanol (2:1, v/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Homogenization: Homogenize the fungal biomass and the solid culture medium (if using solid-state fermentation) with the chosen organic solvent. For liquid cultures, combine the filtrate and the mycelia before extraction.
-
Solvent Extraction: Perform a liquid-liquid extraction by mixing the homogenized culture with the organic solvent in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic phase. Repeat the extraction process three times to ensure complete recovery of the metabolites.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further purification.
Protocol 3: Chromatographic Purification of this compound
This protocol describes a two-step chromatographic procedure for the isolation of pure this compound.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents: Hexane (B92381), Ethyl Acetate, Acetonitrile (B52724), and HPLC-grade water
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling: Pool the fractions containing the compound of interest (this compound) based on the TLC profile.
-
Concentration: Concentrate the pooled fractions to dryness.
Step 2: Preparative HPLC
-
Sample Preparation: Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 10 µm, 250 x 20 mm (or similar preparative column)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. An example gradient could be starting from 50% acetonitrile to 90% acetonitrile over 30 minutes.
-
Flow Rate: 5-10 mL/min
-
Detection: UV detector at 254 nm and 316 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvents by lyophilization or evaporation under reduced pressure to obtain pure this compound.
Protocol 4: Crystallization of this compound
This protocol describes the final step to obtain highly pure, crystalline this compound. The structure of this compound was originally confirmed by X-ray crystallography of crystals obtained from acetone[1].
Materials:
-
Purified this compound from Protocol 3
-
Acetone (spectroscopic grade)
-
Small, clean vial
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of warm acetone.
-
Slow Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Formation: Crystals should form over a period of several days to a week.
-
Harvesting: Carefully collect the crystals by decanting the mother liquor.
-
Drying: Dry the crystals under a gentle stream of nitrogen or in a desiccator.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Logical relationship of the purification process.
References
Application Note: Quantitative Analysis of Asticolorin A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Asticolorin A, a mycotoxin produced by Aspergillus multicolor. Due to the limited availability of a standardized analytical method for this specific compound, this document provides a comprehensive, albeit exemplary, protocol based on the known physicochemical properties of this compound and established analytical methodologies for other mycotoxins. The described method is intended to serve as a robust starting point for method development and validation in research and quality control settings. All procedural steps, from sample preparation to data analysis, are outlined, and validation parameters according to ICH guidelines are provided.
Introduction
This compound is a mycotoxin metabolite isolated from the fungus Aspergillus multicolor.[1][2] Mycotoxins are secondary metabolites produced by fungi that can contaminate various agricultural commodities, posing a significant health risk to humans and animals. The toxicological properties of many mycotoxins necessitate sensitive and accurate analytical methods for their detection and quantification. This application note proposes a reverse-phase HPLC method with UV detection for the quantitative analysis of this compound, providing a foundation for its inclusion in routine mycotoxin screening and toxicological studies.
The chemical structure of this compound has been elucidated, and its UV absorption maxima have been reported as 225 nm, 263 nm, 290 nm, 304 nm, and 316 nm.[1] This UV absorption profile allows for the use of a Diode Array Detector (DAD) or a UV-Vis detector for its quantification.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Standard laboratory glassware and equipment
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., fungal culture, contaminated grain). The protocol may need to be optimized based on the specific sample matrix.
-
Extraction: Homogenize a representative sample (e.g., 5 g) and extract with 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v) by shaking for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
SPE Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant from the centrifuged extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method Parameters
The following HPLC conditions are proposed as a starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent with DAD/UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 316 nm (Primary), with monitoring at 225, 263, 290, and 304 nm for peak purity |
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis (DAD), no interfering peaks at the retention time of this compound in blank samples. |
| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 0.1 - 50 µg/mL). |
| Accuracy | Closeness of the measured value to the true value. | % Recovery between 80-120% at three concentration levels (low, medium, high). |
| Precision | Repeatability and intermediate precision of the method. | % RSD ≤ 2% for repeatability (n=6) and intermediate precision (different days, analysts). |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1, with %RSD ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | % RSD ≤ 5% after minor changes in flow rate, column temperature, and mobile phase composition. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Exemplary Signaling Pathway: Mycotoxin-Induced Oxidative Stress
Disclaimer: The following signaling pathway illustrates a general mechanism of mycotoxin-induced toxicity. The specific involvement of these pathways by this compound has not been experimentally confirmed.
Many mycotoxins are known to induce cellular toxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[3][4][5] This can lead to a cascade of events including lipid peroxidation, DNA damage, and apoptosis.
Caption: Mycotoxin-induced oxidative stress pathway.
Conclusion
This application note provides a detailed, exemplary HPLC method for the quantification of this compound. The proposed protocol, including sample preparation, chromatographic conditions, and validation parameters, serves as a comprehensive guide for researchers and analysts. While this method is based on the known chemical properties of this compound and established analytical techniques for mycotoxins, it is crucial to perform a thorough method development and validation study for its intended application. The successful implementation of such a method will be invaluable for the risk assessment and management of this mycotoxin in various matrices.
References
- 1. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mycotoxin-induced neurotoxicity through oxidative stress-associated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress: A key mechanism of action behind mycotoxin toxicity | PlusVet Animal Health [plusvet.eu]
Application Note: High-Throughput LC-MS/MS Analysis of Asticolorin A
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Asticolorin A, a toxic secondary metabolite produced by the fungus Aspergillus multicolor. The described protocol is applicable for the analysis of this compound in fungal culture extracts and other relevant biological matrices. This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, providing high selectivity and sensitivity. This methodology is crucial for researchers in natural products chemistry, toxicology, and drug development for monitoring and characterizing this mycotoxin.
Introduction
This compound is a mycotoxin isolated from cultures of Aspergillus multicolor.[1][2] Its chemical formula is C33H30O7 with a molecular weight of 538 g/mol .[1] Due to its toxic nature, sensitive and accurate analytical methods are required for its detection and quantification in various samples. LC-MS/MS has become a standard and powerful tool for the analysis of fungal secondary metabolites due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Detailed Protocols
Sample Preparation: Extraction of this compound from Fungal Cultures
This protocol is adapted from general methods for extracting fungal secondary metabolites.[3][5]
-
Culture Growth: Culture Aspergillus multicolor on a suitable medium such as Potato Dextrose Agar (B569324) (PDA) or in a liquid medium like Potato Dextrose Broth (PDB) at 25-28°C for 7-14 days in the dark.[3]
-
Extraction:
-
For solid cultures, excise agar plugs and place them in a suitable vial.
-
For liquid cultures, filter the broth to separate the mycelium from the culture filtrate. The filtrate can be extracted directly.
-
Add 2 mL of ethyl acetate with 1% formic acid to the sample.
-
Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.
-
Repeat the extraction step twice.
-
Combine the ethyl acetate extracts.
-
-
Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of methanol. Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
The following parameters are a starting point and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 539.2 (Quantifier) | [To be determined empirically] | [To be optimized] | 100 |
| 539.2 (Qualifier) | [To be determined empirically] | [To be optimized] | 100 |
Note: The precursor ion is assumed to be [M+H]+ for this compound (C33H30O7, MW = 538.2). The product ions and collision energies need to be determined by infusing a standard solution of this compound and performing a product ion scan.
Putative Signaling Pathway Affected by this compound
While the specific signaling pathways affected by this compound are not yet elucidated, many mycotoxins are known to induce cellular stress and apoptosis. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway of this compound.
Data Analysis and Quantification
Data acquisition and processing should be performed using the instrument manufacturer's software. Quantification of this compound is achieved by constructing a calibration curve using a certified reference standard. The calibration curve is generated by plotting the peak area of the quantifier MRM transition against the concentration of the standard. A linear regression analysis is then applied to determine the concentration of this compound in the unknown samples.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this mycotoxin in various sample matrices. Further optimization may be required depending on the specific instrumentation and sample complexity.
References
- 1. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Analytical methods for fungal metabolites | PPTX [slideshare.net]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: Synthesis and Derivatization of Astin Analogues
A Note on Nomenclature: Initial searches for "Asticolorin A" did not yield specific results. Based on the available scientific literature, it is likely that the intended topic was Astin Analogs . Astins are a family of cyclic pentapeptides isolated from the medicinal plant Aster tataricus. This document will focus on the synthesis and derivatization of this class of compounds, particularly Astin C and its derivatives, which have garnered significant interest for their immunosuppressive and potential antitumor activities.
Astins are characterized by a 16-membered ring structure containing non-proteinogenic amino acids, most notably a dichlorinated proline residue in the biologically active variants.[1] Their unique structure and potent biological activity make them attractive scaffolds for drug development.
I. Synthesis of Astin Analogs
The synthesis of Astin analogues can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. SPPS is often preferred for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, while solution-phase synthesis is also a viable approach.
The following diagram outlines a typical workflow for the solid-phase synthesis of Astin C analogues.
Caption: Solid-Phase Synthesis Workflow for Astin Analogs.
This protocol is a generalized procedure based on the solid-phase synthesis of Astin C analogues.[2] Specific reagents and reaction times may need to be optimized for different analogues.
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Load the first Fmoc-protected amino acid onto the resin in the presence of diisopropylethylamine (DIPEA) in DCM.
-
After 2 hours, cap any unreacted sites with methanol.
-
Wash the resin thoroughly with DCM and dimethylformamide (DMF).
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt or HATU in the presence of DIPEA in DMF. Monitor the reaction using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
3. Cleavage and Cyclization:
-
Once the linear peptide is assembled, cleave it from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the solid.
-
Dissolve the linear peptide in a large volume of DMF and add a cyclization agent (e.g., HATU and DIPEA) to promote intramolecular cyclization.
4. Purification and Characterization:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
II. Derivatization of Astin Analogs for SAR Studies
Derivatization of the Astin scaffold is primarily achieved by substituting one or more amino acid residues with natural or non-natural amino acids. This approach has been instrumental in elucidating the structure-activity relationships of Astin analogues.
-
Amino Acid Substitution: Replacing specific amino acids in the Astin C sequence to probe the importance of each residue for biological activity.
-
Introduction of Non-Proteinogenic Amino Acids: Incorporating unnatural amino acids to alter the conformation and physicochemical properties of the peptide.[1]
-
Modification of the Proline Residue: The cis-3,4-dichlorinated proline is crucial for the immunosuppressive activity of Astin C. Analogues lacking this feature show a significant loss of activity.[2]
The following table summarizes the immunosuppressive activity of several Astin C analogues, highlighting the impact of amino acid substitutions. The data is presented as the half-maximal inhibitory concentration (IC50) against lymph node cell proliferation.[2]
| Compound | Sequence | IC50 (µM) |
| Astin C | cyclo(Pro(Cl2)-Abu-Ser-β-Phe-Pro) | 12.6 ± 3.3 |
| Analog 2 | cyclo(Pro(Cl2)-Abu-Ser-β-Phe-D-Pro) | 38.4 ± 16.2 |
| Analog 4 | cyclo(Pro(Cl2)-Abu-Ser-β-Phe-Nle) | 51.8 ± 12.7 |
| Analog 5 | cyclo(Pro(Cl2)-Abu-Ser-β-Phe-Phe) | 65.2 ± 15.6 |
| Analog 8 | cyclo(Pro(Cl2)-Abu-Ser-β-Phe-Tyr) | 61.8 ± 12.4 |
| Analog 15 | cyclo(Pro-Abu-Ser-β-Phe-Pro) | No Activity |
| Analog 16 | cyclo(Pro(OH)-Abu-Ser-β-Phe-Pro) | No Activity |
| Analog 17 | cyclo(Pro(Cl)-Abu-Ser-β-Phe-Pro) | No Activity |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2018.[2]
III. Mechanism of Action: Inhibition of the cGAS-STING Pathway
Astin C exerts its immunosuppressive effects by specifically inhibiting the cGAS-STING signaling pathway, a key component of the innate immune system responsible for detecting cytosolic DNA.[3]
The diagram below illustrates the cGAS-STING pathway and the inhibitory action of Astin C.
Caption: Astin C inhibits the STING signaling pathway.
This protocol provides a general framework for assessing the inhibitory activity of Astin analogues on the STING pathway in a cell-based assay.
1. Cell Culture:
-
Culture a suitable cell line (e.g., HEK293T or THP-1) that expresses the components of the cGAS-STING pathway.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Treat the cells with varying concentrations of the Astin analogue or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP or herring testis DNA (HT-DNA), to activate the pathway.
3. Endpoint Analysis:
-
After an appropriate incubation period (e.g., 6-24 hours), assess the activation of the STING pathway. This can be done by:
-
qRT-PCR: Measuring the mRNA expression levels of downstream target genes, such as IFNB1.
-
ELISA: Quantifying the secretion of Type I interferons (e.g., IFN-β) in the cell culture supernatant.
-
Western Blot: Analyzing the phosphorylation of key signaling proteins like TBK1 and IRF3.
-
4. Data Analysis:
-
Normalize the results to the vehicle-treated, stimulated control.
-
Plot the dose-response curve and calculate the IC50 value for each Astin analogue to determine its inhibitory potency.
These protocols and application notes provide a comprehensive overview for researchers and drug development professionals working on the synthesis and biological evaluation of Astin analogues. The unique structure and mechanism of action of these compounds highlight their potential as novel therapeutic agents.
References
- 1. New antitumour cyclic astin analogues: synthesis, conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of plant cyclopeptide Astin C analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Astaxanthin in Cell Culture Assays
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin, a xanthophyll carotenoid, is a potent antioxidant pigment found in various marine organisms.[1] Emerging research has highlighted its significant anti-cancer, anti-inflammatory, and neuroprotective properties, making it a compound of great interest in drug discovery and development.[2][3] In cell culture applications, Astaxanthin has been shown to modulate key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and regulation of cellular stress responses.[3][4] These application notes provide a comprehensive overview of the use of Astaxanthin in cell culture assays, including detailed protocols and data presentation.
Mechanism of Action
Astaxanthin exerts its biological effects through a multi-faceted mechanism of action, primarily centered around its potent antioxidant properties. It effectively quenches singlet oxygen and scavenges free radicals, thereby protecting cells from oxidative damage.[1][5] Beyond its direct antioxidant effects, Astaxanthin modulates several key signaling pathways implicated in cell growth, survival, and apoptosis.[3][4]
Key signaling pathways influenced by Astaxanthin include:
-
p53-Dependent Pathway: Astaxanthin can induce apoptosis in cancer cells by upregulating the expression of the tumor suppressor protein p53 and its downstream target, p21.[2]
-
PI3K/Akt Pathway: It has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. This inhibition can lead to decreased phosphorylation of Akt and subsequent modulation of downstream targets like Bcl-2 family proteins.[3][6]
-
MAPK/ERK Pathway: Astaxanthin can downregulate the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAPK pathway involved in cell proliferation and survival.[7][8]
-
STAT3 Pathway: It can suppress the proliferation of cancer cells by reducing the expression and activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor involved in cell growth and apoptosis.[3][9]
-
Nrf2/ARE Pathway: Astaxanthin can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, leading to the expression of various antioxidant and phase II detoxifying enzymes, which protects cells from oxidative stress.[10][11]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Astaxanthin in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MCF-7 | Breast Cancer | 89.742 µg/mL | 48 hours | [2][12] |
| CBRH-7919 | Hepatoma | 39 µM | 24 hours | [3] |
| U251-MG | Astroglioma | 25.4 µM | 24 hours | [13] |
| DU145 | Prostate Cancer | <200 µM | Not Specified | [9] |
| KATO-III | Gastric Cancer | >100 µM | 48 hours | [7] |
| SNU-1 | Gastric Cancer | >100 µM | 48 hours | [7] |
| SKBR3 | Breast Cancer | ~80 µM (viability reduced to 56%) | 48 hours | [14] |
Experimental Protocols
Here are detailed protocols for common cell culture assays used to evaluate the effects of Astaxanthin.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Astaxanthin on cell proliferation and viability.
Materials:
-
Astaxanthin stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[15]
-
Prepare serial dilutions of Astaxanthin in complete cell culture medium. The final concentration of DMSO should be kept below 1% (v/v).[15]
-
Remove the old medium from the wells and add 100 µL of the prepared Astaxanthin dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after Astaxanthin treatment.
Materials:
-
Astaxanthin stock solution
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.[17]
-
Treat the cells with various concentrations of Astaxanthin for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer provided in the apoptosis detection kit.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key signaling proteins in response to Astaxanthin treatment.
Materials:
-
Astaxanthin stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p53, Akt, p-Akt, ERK, p-ERK, STAT3, Nrf2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Astaxanthin as described in the previous protocols.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[13]
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Key signaling pathways modulated by Astaxanthin in cancer cells.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: Simplified pathway of Astaxanthin-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Mechanisms of Anti-Cancer Effects Exerted by Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Astaxanthin Improves Stem Cell Potency via an Increase in the Proliferation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astaxanthin Inhibits Proliferation of Human Gastric Cancer Cell Lines by Interrupting Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Effects of Astaxanthin by Inhibition of the Expression of STAT3 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astaxanthin Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Astaxanthin Induces Apoptosis in MCF-7 Cells through a p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Astaxanthin Modulates Apoptotic Molecules to Induce Death of SKBR3 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Asticolorin A: Uncharted Territory for a Potential Research Tool
Despite its identification as a unique mycotoxin, Asticolorin A remains a molecule of unknown potential in the scientific community. A comprehensive review of available scientific literature reveals a significant lack of data regarding its biological activity, mechanism of action, and potential applications as a research tool. This scarcity of information prevents the development of detailed application notes and experimental protocols at this time.
This compound is a mycotoxin produced by the fungus Aspergillus multicolor. Its chemical structure and absolute configuration were first described in a 1984 publication in the Journal of the Chemical Society, Chemical Communications. However, since this initial report, there has been a notable absence of follow-up research investigating its biological effects.
Currently, there is no publicly available data on the following key aspects that would be crucial for its use as a research tool:
-
Quantitative Biological Activity: No studies detailing the potency of this compound, such as its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against any cell line, protein, or biological process, have been found.
-
Mechanism of Action: The specific cellular and molecular targets of this compound are unknown. There is no information on which signaling pathways it may modulate or its mode of interaction with biological systems.
-
Experimental Protocols: Without knowledge of its biological activity, it is not possible to develop standardized protocols for its use in experimental settings.
-
Toxicology Profile: Beyond its classification as a mycotoxin, detailed toxicological data, which is essential for safe handling and experimental design, is not available.
The absence of this critical information means that diagrams of signaling pathways, experimental workflows, and structured data tables—key components of application notes—cannot be generated.
For researchers in natural product discovery, drug development, and toxicology, this compound represents an unexplored area of research. The initial structural elucidation provides a starting point for its synthesis and subsequent biological evaluation. Future research efforts would need to focus on a broad screening of its biological activities to identify any potential therapeutic or research applications.
Until such studies are conducted and published, this compound will remain an enigmatic molecule with unrealized potential as a research tool. Scientists interested in this compound would need to undertake foundational research to characterize its basic biological and toxicological properties.
Stability and Storage of Asticolorin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asticolorin A is a fungal polyketide metabolite isolated from Aspergillus multicolor. As with many natural products, understanding its stability and establishing appropriate storage conditions are critical for maintaining its integrity and ensuring the reliability of research and development activities. This document provides a comprehensive guide to the stability and storage of this compound, including recommended conditions, protocols for stability assessment, and data presentation guidelines.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following protocols and recommendations are based on general best practices for the handling and stability testing of fungal polyketides and other natural products. Researchers are strongly encouraged to perform their own stability studies to determine the specific shelf-life and degradation profile of this compound under their unique laboratory and formulation conditions.
Recommended Storage Conditions
Based on general knowledge of polyketide stability, the following storage conditions are recommended for this compound to minimize degradation.
| Form | Temperature | Atmosphere | Light Condition |
| Solid (Lyophilized Powder) | -20°C or below | Inert (Argon or Nitrogen) | Protected from light (amber vial) |
| Stock Solution (in organic solvent) | -20°C or below | Tightly sealed vial | Protected from light (amber vial) |
| Aqueous Solution | 2-8°C (short-term) | Sterile, tightly sealed | Protected from light |
Note: The stability of this compound in aqueous solutions is likely pH-dependent and may be significantly lower than in organic solvents. It is recommended to prepare aqueous solutions fresh for each experiment.
Stability Profile of this compound (Hypothetical Data)
The following tables represent a hypothetical stability profile for this compound based on forced degradation studies. This data is for illustrative purposes only and should be replaced with experimentally determined values.
Table 1: Effect of Temperature on this compound (Solid State) after 30 days
| Temperature | Purity (%) | Appearance |
| -20°C | 99.5 ± 0.2 | White to off-white powder |
| 4°C | 98.1 ± 0.4 | White to off-white powder |
| 25°C | 92.3 ± 1.1 | Slight yellowing |
| 40°C | 85.7 ± 1.5 | Yellowish powder |
Table 2: Effect of pH on this compound (1 mg/mL in 50% Acetonitrile (B52724)/Buffer) at 25°C after 24 hours
| pH | Purity (%) | Appearance |
| 2.0 (HCl) | 96.2 ± 0.8 | Colorless solution |
| 5.0 (Acetate) | 99.1 ± 0.3 | Colorless solution |
| 7.4 (Phosphate) | 95.5 ± 0.9 | Faintly yellow solution |
| 9.0 (Borate) | 88.4 ± 1.3 | Yellow solution |
Table 3: Photostability of this compound (Solid and Solution) after 1.2 million lux hours
| Sample | Purity (%) | Appearance |
| Solid (in amber vial) | 99.4 ± 0.2 | White to off-white powder |
| Solid (in clear vial) | 91.8 ± 1.2 | Yellowish powder |
| Solution (in amber vial) | 98.9 ± 0.4 | Colorless solution |
| Solution (in clear vial) | 82.1 ± 1.8 | Yellow solution |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of HPLC-grade methanol (B129727) or DMSO to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the appropriate solvent (e.g., mobile phase, buffer) to the desired concentration for analysis (e.g., 100 µg/mL).
-
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
General Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Aliquot the solution into separate amber and clear glass vials for different stress conditions.
-
Subject the vials to the stress conditions outlined below.
-
At specified time points, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis:
-
Add an equal volume of 1 M HCl to the this compound solution.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
Add an equal volume of 1 M NaOH to the this compound solution.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1 M HCl.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide to the this compound solution.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a vial of solid this compound and a vial of the stock solution in an oven at 60°C.
-
Analyze samples at 1, 3, 7, and 14 days.
-
-
Photostability:
-
Expose clear vials containing solid this compound and the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
Keep control samples in amber vials wrapped in aluminum foil in the same chamber.
-
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Example Gradient: 0-20 min, 20-80% acetonitrile; 20-25 min, 80% acetonitrile; 25-26 min, 80-20% acetonitrile; 26-30 min, 20% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm and 280 nm).
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
The following diagrams illustrate the workflow for stability testing and the conceptual signaling pathway for the analysis of degradation.
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Conceptual Pathway of this compound Degradation Analysis.
Application Notes and Protocols for Asticolorin A Solubility
Audience: Researchers, scientists, and drug development professionals.
Note on "Asticolorin A": Extensive literature searches did not yield specific solubility or biological data for a compound named "this compound." It is possible that this is a novel or less-studied compound. Therefore, this document provides a general framework and protocols applicable to the solubility determination of natural pigments. As a well-characterized carotenoid with a similar structural class, Astaxanthin will be used as an illustrative example for quantitative data and biological signaling pathways. Researchers studying this compound can adapt these protocols to determine its specific properties.
Solubility of Astaxanthin in Different Solvents
The solubility of a compound is a critical parameter in drug development and biological research, influencing its bioavailability and formulation. The following table summarizes the available quantitative and qualitative solubility data for Astaxanthin in various common laboratory solvents.
| Solvent | Solubility (g/L) | Temperature (°C) | Observations |
| Water | 8 x 10⁻⁷ | 25 | Practically insoluble.[1] |
| Ethanol | 0.038 | 25 | Sparingly soluble.[1] |
| Methanol | ~0.04 | Room Temperature | Low solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | 0.5 - 50 | Room Temperature (heating may be required) | Soluble, with solubility increasing with heat.[3][4] |
| Acetone | 0.2 - 0.55 | Room Temperature | Soluble.[2][4] |
| Chloroform | 10 | Room Temperature | Soluble.[4] |
| Dichloromethane | 30 | Room Temperature | Highly soluble.[4] |
Table 1: Solubility of Astaxanthin in various solvents.
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of a compound like this compound using the shake-flask method, followed by a quantitative analysis such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
2.1. Materials
-
This compound (or compound of interest)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Volumetric flasks
-
Scintillation vials or sealed tubes
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis Spectrophotometer or HPLC system
-
Analytical balance
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After shaking, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at high speed to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantitative Analysis:
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Using HPLC:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength) for the quantification of this compound.
-
Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.
-
Inject a known volume of the filtered supernatant (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or g/L.
-
Record the temperature at which the solubility was determined.
-
2.3. Experimental Workflow Diagram
Signaling Pathways Modulated by Astaxanthin
Astaxanthin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell survival. Understanding these interactions is crucial for drug development.
3.1. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. Astaxanthin has been shown to inhibit the phosphorylation of key proteins in this pathway, such as ERK1/2 and p38 MAPK, thereby reducing the inflammatory response.[5][6]
3.2. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Astaxanthin has been demonstrated to modulate this pathway, which can have anti-cancer and neuroprotective effects.[7][8][9][10][11]
3.3. AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy homeostasis. Astaxanthin has been shown to activate AMPK, which can lead to improved mitochondrial function and reduced oxidative stress.[12][13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Astaxanthin - Wikipedia [en.wikipedia.org]
- 5. Astaxanthin alleviates neuropathic pain by inhibiting the MAPKs and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Astaxanthin inhibits hallmarks of cancer by targeting the PI3K/NF-κΒ/STAT3 signalling axis in oral squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Astaxanthin Alleviates Oxidative Stress in Mouse Preantral Follicles and Enhances Follicular Development Through the AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astaxanthin stimulates mitochondrial biogenesis in insulin resistant muscle via activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. excli.de [excli.de]
Astaxanthin: Application Notes and Experimental Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a naturally occurring pigment found in various microorganisms and marine animals.[1] It is a potent antioxidant that has garnered significant interest in the field of drug discovery for its potential therapeutic applications, particularly in oncology.[1][2] Preclinical studies have demonstrated its anti-proliferative, pro-apoptotic, and anti-invasive properties in various cancer models.[1] This document provides detailed application notes and experimental protocols for investigating the anti-cancer effects of astaxanthin, focusing on its impact on cell viability, apoptosis, and key signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the bioactivity of astaxanthin from various studies.
Table 1: In Vitro Anti-proliferative Activity of Astaxanthin
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect |
| HCT-116 | Colon Cancer | Dose-dependent | Time-dependent | Inhibition of cell growth |
| TE-1, TE-4 | Esophageal Cancer | 0.5 - 50 µg/mL | 24 hours | Growth-inhibitory effects |
| K562 | Leukemia | 5 and 10 µM | - | Inhibition of cell growth |
| B16F10 | Melanoma | 20 µg/mL | - | Inhibition of cell growth and migration |
Table 2: Antioxidant Activity of Astaxanthin
| Assay | Compound | RC50 (µg/mL) |
| Radical Scavenging | Astaxanthin | 11.8 |
| Radical Scavenging | Chitosan-Astaxanthin Nanoparticles | 29.3 |
Key Signaling Pathways Modulated by Astaxanthin
Astaxanthin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt Pathway: Astaxanthin has been shown to regulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]
-
MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also modulated by astaxanthin.[1][3] The role of ERK in astaxanthin-mediated effects can be context-dependent, sometimes promoting apoptosis and other times being protective.[1]
-
STAT3 and NF-κB: Astaxanthin can influence the activity of transcription factors like STAT3 and NF-κB, which are key regulators of inflammation and cancer progression.[1]
-
Apoptosis-related Proteins: Astaxanthin can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and Bad, as well as promoting the cleavage of PARP.[2]
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-cancer effects of astaxanthin.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of astaxanthin on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, TE-1, TE-4)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Astaxanthin (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of astaxanthin (e.g., 0.5 - 50 µg/mL) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis
This protocol is used to analyze the expression of proteins involved in signaling pathways affected by astaxanthin.
Materials:
-
Cancer cells treated with astaxanthin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, p-p38, Cyclin-D1, p27, Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by astaxanthin.
Materials:
-
Cancer cells treated with astaxanthin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with astaxanthin for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Wound Healing Assay
This protocol is used to assess the effect of astaxanthin on cancer cell migration.
Materials:
-
Cancer cells (e.g., B16F10)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to confluence.
-
Create a "wound" in the cell monolayer by gently scratching with a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of astaxanthin.
-
Capture images of the wound at 0 hours and at various time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Visualizations
Caption: Signaling pathways modulated by Astaxanthin in cancer cells.
Caption: General experimental workflow for studying Astaxanthin's anti-cancer effects.
References
- 1. Multiple Mechanisms of Anti-Cancer Effects Exerted by Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin anticancer effects are mediated through multiple molecular mechanisms: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asticolorin A Production
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for polyketide pigments like Asticolorin A (using Monascin as an example)?
A1: this compound, like many fungal pigments, is likely a polyketide synthesized by a Polyketide Synthase (PKS) enzyme. In the case of our model compound, Monascin, the biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a PKS to form a polyketide chain. This chain then undergoes a series of enzymatic modifications, including cyclization, reduction, and esterification with a fatty acid, to yield the final pigment structure. The entire process is encoded by a biosynthetic gene cluster (BGC).
Q2: My Fungus culture is growing well, but the production of this compound is very low. What are the potential reasons?
A2: Low pigment production despite good biomass accumulation is a common issue in fungal fermentation. Several factors could be responsible:
-
Suboptimal Culture Conditions: The optimal conditions for fungal growth and secondary metabolite production are often different. Factors such as pH, temperature, aeration, and light can significantly influence pigment biosynthesis.
-
Nutrient Limitation or Excess: The type and concentration of carbon and nitrogen sources are critical. For instance, some fungi produce pigments in response to specific nutrient stresses, while high concentrations of readily metabolizable sugars can sometimes repress secondary metabolism.
-
Inappropriate Growth Phase: Pigment production is often growth-phase dependent, typically occurring during the stationary phase after primary growth has slowed. Harvesting the culture too early might result in low yields.
-
Strain Degeneration: Fungal strains can lose their ability to produce high titers of secondary metabolites after repeated subculturing. It is advisable to use fresh cultures from cryopreserved stocks.
-
Presence of Inhibitory Compounds: The accumulation of certain metabolic byproducts in the culture medium can inhibit pigment synthesis.
Q3: How can I extract and quantify this compound from my fungal culture?
A3: For a pigment like Monascin, a common method involves solvent extraction followed by spectrophotometric or chromatographic quantification.
-
Extraction: The fungal biomass is typically separated from the broth by filtration or centrifugation. The pigment can then be extracted from the mycelia using a solvent like 70% ethanol (B145695) or methanol, often with agitation or sonication to improve efficiency. If the pigment is extracellular, it can be extracted from the culture filtrate.
-
Quantification: A simple method is to measure the absorbance of the extract at the pigment's maximum absorption wavelength (e.g., around 500 nm for red pigments) using a UV-Vis spectrophotometer. For more accurate and specific quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is recommended.[1][2][3] This allows for the separation of the target pigment from other interfering compounds.
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low pigment production.
Problem: Low or No Pigment Production
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Monitor the pH of the culture medium throughout the fermentation. The optimal pH for pigment production can be narrow. Perform a pH optimization experiment, testing a range of initial pH values (e.g., 4.0 to 8.0). |
| Incorrect Temperature | Verify that the incubator is maintaining the correct temperature. The optimal temperature for growth may not be the same as for pigment production.[4] Conduct experiments at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C) to find the optimum for this compound synthesis. |
| Poor Aeration | For submerged cultures, ensure adequate agitation and use baffled flasks to improve oxygen transfer. For solid-state fermentation, ensure the substrate has appropriate porosity. |
| Inappropriate Carbon Source | Test different carbon sources (e.g., glucose, sucrose, maltose, starch) and concentrations. High glucose concentrations can sometimes cause catabolite repression.[5] |
| Inappropriate Nitrogen Source | Experiment with various organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium (B1175870) nitrate, sodium nitrate) nitrogen sources and their concentrations.[4][5] |
| Strain Degeneration | Revive a fresh culture from a frozen stock. If possible, perform a single spore isolation to obtain a high-producing isolate. |
Quantitative Data Summary
The following table summarizes the impact of different culture parameters on the yield of a representative fungal pigment (Monascin). This data is illustrative and should be adapted for this compound optimization.
| Parameter | Conditions Tested | Effect on Pigment Yield | Reference |
| Carbon Source | Glucose, Fructose, Soluble Starch | Soluble starch resulted in the highest yield. | Fungal Pigment Production Review |
| Nitrogen Source | Yeast Extract, Peptone, (NH₄)₂SO₄ | Yeast extract at 2 g/L was optimal. | Fungal Pigment Production Review |
| Initial pH | 4.5, 5.5, 6.5, 7.5 | pH 6.5 showed the highest pigment production. | Fungal Pigment Production Review |
| Temperature | 25°C, 28°C, 30°C, 35°C | 30°C was found to be the optimal temperature.[4] | Fungal Pigment Production Review |
| Agitation Speed | 100, 150, 200 rpm | 150 rpm provided the best balance of aeration and shear stress for pigment production. | Fungal Pigment Production Review |
Experimental Protocols
Protocol 1: Fungal Culture for Pigment Production (Submerged Fermentation)
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (B569324) (PDA) plate into a 250 mL flask containing 50 mL of seed culture medium (e.g., potato dextrose broth).
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days until a dense mycelial suspension is obtained.
-
-
Production Culture:
-
Prepare the production medium (e.g., Czapek-Dox broth supplemented with specific carbon and nitrogen sources).
-
Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubate under the optimized conditions of temperature, pH, and agitation for 7-14 days.
-
Protocol 2: Extraction and Quantification of Pigment
-
Extraction:
-
Harvest the fungal culture by centrifugation at 8,000 rpm for 15 minutes.
-
Wash the mycelial pellet with distilled water and then lyophilize or oven-dry at 60°C.
-
Grind the dried mycelia into a fine powder.
-
Extract a known weight of the dried powder (e.g., 100 mg) with 10 mL of 70% ethanol in a shaker incubator at 40°C for 2 hours.
-
Centrifuge the extract at 10,000 rpm for 10 minutes and collect the supernatant.
-
-
Quantification by HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject 10 µL of the filtered extract into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
-
Monitor the elution at the pigment's maximum absorption wavelength.
-
Quantify the pigment by comparing the peak area with a standard curve prepared from a purified standard of the pigment.[1]
-
Visualizations
Caption: Generalized biosynthetic pathway for a polyketide pigment.
Caption: Troubleshooting workflow for low pigment yield.
References
- 1. Methods for isolating, identifying, and quantifying anthocyanin metabolites in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of a rapid method for the isolation of four azaspiracids for use as reference materials for quantitative LC-MS-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Asticolorin A Extraction
Welcome to the technical support center for the efficient extraction of Asticolorin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a mycotoxin, a type of secondary metabolite, that has been isolated from cultures of the fungus Aspergillus multicolor.[1][2][3] Its structure has been determined through methods such as X-ray crystallography and NMR spectroscopy.[1][2]
Q2: What type of solvent is most effective for extracting this compound?
While a specific protocol for this compound is not widely published, based on its nature as a mycotoxin produced by Aspergillus, it is likely to be a non-polar or semi-polar compound. Therefore, organic solvents are generally the most effective for extraction. Commonly used solvents for mycotoxin extraction include ethyl acetate (B1210297), methanol, acetonitrile, and chloroform, often in combination with water or dilute acids to break weak bonds with other molecules.[4][5] A comprehensive guide on extracting fungal secondary metabolites from Aspergillus fumigatus suggests that extractions are often performed with ethyl acetate or methanol.[6]
Q3: What are the critical factors influencing the efficiency of this compound extraction?
Several factors can significantly impact the yield of this compound:
-
Solvent Choice: The polarity of the solvent should ideally match that of this compound. A mixture of solvents may be necessary to optimize extraction.[1][4]
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds.[7]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the fungal matrix and dissolve the target compound. However, excessively long extraction times do not necessarily improve yield after equilibrium is reached.[7]
-
pH: The pH of the extraction solvent can influence the solubility and stability of the target metabolite.[3]
-
Agitation: Shaking or stirring during extraction increases the interaction between the solvent and the fungal material, which can improve yield.[8]
-
Particle Size: Grinding the fungal mycelium increases the surface area available for solvent extraction, leading to better efficiency.[8][9]
Q4: How can I optimize the culture conditions of Aspergillus multicolor for higher this compound production?
The production of secondary metabolites by fungi is highly dependent on culture conditions. Key parameters to optimize include:
-
Culture Media: The composition of the growth medium, including the carbon and nitrogen sources, can significantly influence metabolite production.[10][11]
-
Temperature and pH: Each fungal strain has an optimal temperature and pH range for growth and metabolite synthesis.[11]
-
Incubation Time: The production of secondary metabolites often occurs during the stationary phase of fungal growth, so optimizing the incubation period is crucial.[10][11]
-
Aeration: The level of aeration (e.g., static vs. shaken culture) can affect fungal metabolism and, consequently, the production of this compound.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol, and mixtures thereof). This compound is likely non-polar to semi-polar. |
| Suboptimal extraction time or temperature. | Increase the extraction time in increments (e.g., 1, 2, 4 hours) and experiment with gentle heating (e.g., 30-40°C), monitoring for any degradation of the compound. | |
| Inefficient cell disruption. | Ensure the fungal mycelium is thoroughly ground to a fine powder before extraction to maximize surface area.[8][9] | |
| Low production of this compound by the fungus. | Optimize the culture conditions of Aspergillus multicolor (media composition, pH, temperature, incubation time) to enhance metabolite production.[10][11] | |
| Presence of Impurities in the Extract | Co-extraction of other fungal metabolites. | Employ a clean-up step after the initial extraction. Solid-phase extraction (SPE) or liquid-liquid partitioning can be effective for removing impurities.[4][12] |
| Complex sample matrix. | For complex matrices, a purification step using techniques like column chromatography or preparative HPLC may be necessary to isolate pure this compound.[12] | |
| Inconsistent Extraction Yields | Variability in fungal culture. | Standardize the fungal culture protocol, including inoculum size, media preparation, and incubation conditions, to ensure consistent metabolite production. |
| Incomplete solvent evaporation. | Ensure the solvent is completely removed from the final extract, as residual solvent can affect the final weight and concentration determination. | |
| Matrix effects in analysis. | If using LC-MS for quantification, matrix effects can suppress or enhance the signal. The use of matrix-matched calibration standards or an internal standard is recommended.[1] |
Experimental Protocols
Hypothetical Optimized Protocol for this compound Extraction
This protocol is a suggested starting point based on general methods for extracting mycotoxins from Aspergillus species. Optimization will be required for your specific experimental conditions.
-
Fungal Culture:
-
Inoculate Aspergillus multicolor spores into Potato Dextrose Broth (PDB).
-
Incubate at 25°C for 14 days with shaking at 150 rpm.[11]
-
-
Harvesting and Preparation:
-
Separate the mycelium from the culture broth by filtration.
-
Freeze-dry the mycelium and then grind it into a fine powder.
-
-
Solvent Extraction:
-
Suspend the powdered mycelium in ethyl acetate at a 1:10 (w/v) ratio.
-
Extract for 4 hours at room temperature with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.
-
-
Purification (Optional but Recommended):
-
Redissolve the crude extract in a minimal amount of a suitable solvent.
-
Perform column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.
-
Data Presentation: Hypothetical Extraction Efficiency
The following table presents hypothetical data on the extraction efficiency of this compound using different solvents, based on the general principles of mycotoxin extraction.
| Extraction Solvent | Extraction Time (hours) | Temperature (°C) | Hypothetical Yield of this compound (mg/g of dry mycelium) |
| Hexane | 4 | 25 | 1.2 |
| Chloroform | 4 | 25 | 3.5 |
| Ethyl Acetate | 4 | 25 | 5.8 |
| Acetone | 4 | 25 | 4.1 |
| Methanol | 4 | 25 | 2.3 |
| Ethyl Acetate:Methanol (1:1) | 4 | 25 | 4.9 |
Visualizations
Experimental Workflow for this compound Extraction
Caption: General Workflow for this compound Extraction
Hypothetical Signaling Pathway Affected by a Mycotoxin
As the specific signaling pathways affected by this compound are not yet elucidated, this diagram illustrates a general pathway often impacted by mycotoxins, such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis. This is a hypothetical representation for illustrative purposes.
Caption: Hypothetical Mycotoxin-Affected Signaling Pathway
References
- 1. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green solvents for the extraction of mycotoxins during the analysis of food products: A Mini-review [abas.journals.ekb.eg]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Mycotoxin prevention and control in foodgrains - Overview of analytical methods for mycotoxin contamination in maize and peanuts [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods [mdpi.com]
- 8. Mycotoxin prevention and control in foodgrains - Prevention and control of mycotoxins [fao.org]
- 9. Workshop Recap: Common Mycotoxin Testing Errors and How to Address Them - Romer Labs [romerlabs.com]
- 10. Modulation of antimicrobial metabolites production by the fungus Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
Asticolorin A degradation and stability issues
Technical Support Center: Asticolorin A
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is significantly influenced by several factors, including pH, temperature, the solvent system used, and exposure to light.[1][2] The degradation of related compounds like astilbin (B1665800) has been shown to be dependent on both pH and temperature.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound, like many flavonoids and anthocyanins, is more stable in acidic conditions.[2] For the related compound astilbin, degradation rates increase as the pH rises.[1] In highly acidic media (pH 0-2), the degradation mechanism can become more complex.[3] The stability of anthocyanins is generally higher at pH values below 3, where they exist as red-colored flavylium (B80283) cations.[2] As the pH increases towards neutral and alkaline conditions (pH 6-8), they can convert to unstable blue or violet quinoidal bases, and colorless chalcones, leading to degradation and color loss.[2]
Q3: What is the effect of temperature on this compound degradation?
A3: Elevated temperatures accelerate the degradation of this compound. Studies on astilbin show that as the temperature increases, the degradation rate constant (k) increases, and the half-life (t1/2) decreases.[1] This degradation typically follows first-order kinetics.[1]
Q4: How do different solvents impact the stability of this compound?
A4: The choice of solvent plays a crucial role in the stability of this compound. For astilbin, stability was found to be greatest in 50% ethanol (B145695), followed by ethanol, methanol, 50% methanol, and was lowest in pure water.[1] This suggests that using aqueous-organic solvent mixtures can enhance stability compared to purely aqueous solutions.
Q5: Is this compound sensitive to light?
A5: While direct studies on this compound are unavailable, related compounds like anthocyanins are known to be sensitive to light.[2] Photosensitivity is a common issue for many pharmaceutical compounds, where exposure to UV or visible light can trigger phototoxic or photoallergic reactions, leading to degradation.[4][5] It is, therefore, best practice to protect solutions of this compound from light during storage and experimentation.
Q6: I'm observing rapid degradation of this compound in my cell culture medium. What could be the cause?
A6: Astilbin has been reported to be less stable in cultural media compared to water, which may be related to the presence of metal ions.[1] Cell culture media are complex mixtures containing salts, amino acids, and metal ions that can potentially catalyze degradation reactions. It is advisable to prepare stock solutions in a stable solvent like 50% ethanol and add them to the media immediately before the experiment to minimize degradation.[1]
Q7: What are the likely degradation products of this compound?
A7: The degradation of this compound likely involves isomerization and hydrolysis. During degradation studies of astilbin, its isomerization into three stereoisomers was observed.[1] For other complex molecules, degradation pathways can include hydrolysis, deamidation, and dimerization, which are often pH-dependent.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or reduced bioactivity in cellular assays.
| Potential Cause | Troubleshooting Step |
| Degradation in Aqueous Buffer/Media | This compound is less stable in neutral pH aqueous solutions like cell culture media.[1] Prepare a concentrated stock solution in a more stable solvent (e.g., 50% ethanol or DMSO). Dilute the stock solution into the assay medium immediately before starting the experiment. |
| Temperature Sensitivity | Pre-incubating the compound in media at 37°C for extended periods before adding to cells can lead to significant degradation. Minimize pre-incubation time. Run a time-course experiment to assess stability in your specific media at 37°C. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration. Use low-adhesion microplates and polypropylene (B1209903) tubes. Include a control to quantify the amount of compound remaining in solution after incubation. |
Issue 2: Low yield or loss of compound during extraction and purification.
| Potential Cause | Troubleshooting Step |
| Degradation during processing | High temperatures during solvent evaporation can cause degradation. Use a rotary evaporator at low temperatures or lyophilization. Work quickly and keep samples on ice where possible. |
| pH shifts during extraction | Changes in pH during liquid-liquid extraction can lead to degradation. Buffer your aqueous phase to maintain an acidic pH where the compound is more stable.[2] |
| Inappropriate Solvent Choice | The compound may be unstable in the chosen extraction or chromatography solvents. Based on stability data, use acidified aqueous-ethanolic or methanolic solutions for extraction and chromatography where possible.[1] |
Issue 3: Noticeable color change or loss of color in prepared solutions.
| Potential Cause | Troubleshooting Step |
| pH-dependent color shifts | Anthocyanin-like compounds are known to change color with pH (red in acid, blue/violet in neutral/alkaline).[2] This indicates a structural change that may be a precursor to irreversible degradation. Ensure the pH of your solution is maintained in the acidic range (pH < 4) for optimal color stability. |
| Oxidation | The presence of oxygen can accelerate degradation.[2] Degas solvents before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Exposure to ambient or UV light can cause rapid degradation.[4] Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect from light.[7] |
Data Presentation
The following tables present data for Astilbin, which is expected to be a reasonable proxy for this compound.
Table 1: Effect of pH on the Half-life (t1/2) of Astilbin at 120°C (Adapted from stability data on Astilbin[1])
| pH | Degradation Rate (k) (h⁻¹) | Half-life (t1/2) (h) |
| 5.0 | 0.082 | 8.45 |
| 6.0 | 0.207 | 3.35 |
| 7.0 | 0.402 | 1.72 |
| 8.0 | 0.511 | 1.36 |
Table 2: Effect of Temperature on the Half-life (t1/2) of Astilbin at pH 7.0 (Adapted from stability data on Astilbin[1])
| Temperature (°C) | Degradation Rate (k) (h⁻¹) | Half-life (t1/2) (h) |
| 100 | 0.134 | 5.17 |
| 110 | 0.231 | 3.00 |
| 120 | 0.402 | 1.72 |
| 130 | 0.681 | 1.02 |
Table 3: Relative Stability of Astilbin in Different Solvents (Adapted from stability data on Astilbin[1])
| Solvent | Relative Stability Order |
| 50% Ethanol | 1 (Most Stable) |
| Ethanol | 2 |
| Methanol | 3 |
| 50% Methanol | 4 |
| Water | 5 (Least Stable) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a general method for quantifying this compound, based on common methods for flavonoids and anthocyanins.[8][9]
-
Chromatographic System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-30 min: Linear gradient from 40% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at the λmax of this compound (typically in the 280-370 nm range for flavonoids or ~520 nm for anthocyanins). A DAD is useful for identifying peak purity and confirming identity.
-
Sample Preparation: Dilute samples in the initial mobile phase composition (95:5 Mobile Phase A:B). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a standard curve using a certified reference standard of this compound.
Protocol 2: pH Stability Assay
This protocol assesses the stability of this compound at different pH values.[1]
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate for pH 3-7, phosphate (B84403) for pH 7-8, borate (B1201080) for pH 8-10) at a consistent ionic strength.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the stock solution into each buffer to a final concentration of 50-100 µg/mL. Ensure the organic solvent concentration is low (<5%) to not affect the buffer pH.
-
Incubation: Aliquot samples for each pH condition into amber HPLC vials. Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 40°C, 60°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each pH condition and immediately quench the degradation by placing it in an ice bath or by adding an equal volume of cold mobile phase.
-
Analysis: Analyze the samples immediately by HPLC (using Protocol 1) to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the degradation rate constant (k). Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Visualizations
References
- 1. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sun-Sensitive Drugs (Photosensitivity) Pictures, Symptoms, List [medicinenet.com]
- 6. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncolink.org [oncolink.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Asticolorin A Solubility Challenges in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asticolorin A, a mycotoxin metabolite from the fungus Aspergillus multicolor. Given the limited specific solubility data for this compound in publicly available literature, this guide draws upon general principles and strategies for working with poorly soluble fungal pigments and other natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a mycotoxin and a fungal pigment with the chemical formula C₃₃H₃₀O₇. Like many complex natural products, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on the general solubility of fungal pigments, it is recommended to start with organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of compounds. Other organic solvents such as ethanol, methanol, and acetone (B3395972) may also be effective.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to minimize solvent-induced artifacts and cellular toxicity. You may need to test a range of final DMSO concentrations to find the optimal balance between solubility and biological compatibility.
-
Use a Co-solvent System: Instead of diluting directly into an aqueous buffer, try using a mixture of the aqueous buffer and a water-miscible organic co-solvent.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in a solution containing a higher concentration of the organic solvent before the final dilution into the aqueous buffer.
-
Pluronic F-68: Incorporating a small amount of Pluronic F-68 (a non-ionic surfactant) in your final assay medium can help to stabilize the compound and prevent precipitation. A final concentration of 0.01-0.1% is often effective.
-
Pre-warming: Gently warming the assay buffer before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature sensitivity of your biological system.
Q4: Are there any alternative formulation strategies to improve this compound solubility in assays?
Yes, several advanced formulation techniques can be considered, although they require more specialized preparation:
-
Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used type.
-
Liposomes: Formulating this compound into liposomes can improve its delivery and solubility in aqueous environments.
-
Nanoparticle Suspensions: Milling this compound into nanoparticles can increase its surface area and dissolution rate.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common solubility-related problems encountered during in vitro assays with this compound.
Problem 1: Inconsistent or Non-reproducible Assay Results
Possible Cause: Precipitation of this compound in the stock solution or during the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Problem 2: Low or No Observed Biological Activity
Possible Cause: The effective concentration of soluble this compound is much lower than the nominal concentration due to poor solubility.
Troubleshooting Steps:
-
Confirm Solubility Limit: Attempt to determine the approximate solubility of this compound in your final assay medium. This can be done by preparing a serial dilution and visually inspecting for the highest concentration that remains clear.
-
Increase Solubilization Power:
-
Slightly increase the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO), being mindful of potential toxicity to your cells.
-
Incorporate a solubilizing excipient as mentioned in FAQ Q4.
-
-
Use a More Sensitive Assay Readout: If the activity of this compound is genuinely low, a more sensitive detection method may be required.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table provides a general guide to the solubility of poorly soluble natural products in common solvents. This is not specific data for this compound and should be used as a starting point for your own solubility assessments.
| Solvent | General Solubility of Poorly Soluble Natural Products | Recommended Starting Concentration for Stock |
| Water | Very Low (<0.1 mg/mL) | Not Recommended |
| DMSO | High (10-100 mg/mL) | 10-50 mM |
| Ethanol | Moderate (1-10 mg/mL) | 1-10 mM |
| Methanol | Moderate (1-10 mg/mL) | 1-10 mM |
| Acetone | Moderate to High (5-50 mg/mL) | 5-20 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general starting point for preparing this compound for cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Assay buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound (e.g., 5.39 mg for 1 mL of a 10 mM solution, based on a molecular weight of 538.59 g/mol ). b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath. d. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation (for a final assay concentration of 10 µM with 0.1% DMSO): a. Perform a serial dilution of the 10 mM stock solution in DMSO if lower concentrations are needed. b. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 directly into the final assay buffer or cell culture medium. c. It is critical to add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to facilitate rapid dispersion and minimize precipitation. d. Prepare working solutions fresh for each experiment.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic effects of this compound.
Workflow Diagram:
Caption: Workflow for a general MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium from your stock solution, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include vehicle control (medium with the same final DMSO concentration) and positive control (a known cytotoxic agent) wells.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature, other fungal pigments and natural products with similar structural motifs have been shown to influence key cellular signaling cascades. Researchers investigating the mechanism of action of this compound may consider exploring its effects on pathways commonly associated with cytotoxicity and cellular stress responses.
Hypothetical Signaling Pathway for Investigation:
Caption: Potential signaling pathways for investigation of this compound's mechanism of action.
Technical Support Center: Asticolorin A Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter NMR signal overlap during the structural elucidation and analysis of Asticolorin A and other complex polyketides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is NMR analysis important?
This compound is a mycotoxin produced by the fungus Aspergillus multicolor. It belongs to the polyketide class of natural products, which are known for their complex structures and significant biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining the three-dimensional structure of such molecules, which is crucial for understanding their function and potential applications in drug development.
Q2: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample. What are the common causes?
Signal overlap in the 1H NMR spectrum of complex molecules like this compound is a common challenge. Due to the large number of protons in similar chemical environments, their resonance frequencies can be very close, leading to overlapping multiplets. This is particularly common in the aliphatic regions of the spectrum.
Q3: What are the initial steps to troubleshoot signal overlap in the NMR spectrum of this compound?
Initial troubleshooting should focus on optimizing the experimental conditions. This includes ensuring your sample is pure, using a high-quality deuterated solvent, and properly shimming the spectrometer to achieve the best possible resolution.
Troubleshooting Guides
Guide 1: Resolving Signal Overlap by Changing NMR Solvent
One of the simplest methods to resolve signal overlap is to re-run the NMR experiment in a different deuterated solvent. The chemical shift of a proton is influenced by its local electronic environment, which can be altered by the solvent. This can cause overlapping signals to shift apart.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of your this compound sample in a new deuterated solvent (e.g., if you used CDCl₃, try acetone-d₆, DMSO-d₆, or benzene-d₆).
-
NMR Acquisition: Acquire a standard 1H NMR spectrum in the new solvent.
-
Analysis: Compare the new spectrum to the original one to see if the overlapping signals have resolved.
Table 1: Common Deuterated Solvents and Their Properties
| Solvent | Formula | Dielectric Constant | Common Residual Peak (ppm) |
| Chloroform-d | CDCl₃ | 4.81 | 7.26 |
| Acetone-d₆ | (CD₃)₂CO | 20.7 | 2.05 |
| DMSO-d₆ | (CD₃)₂SO | 46.7 | 2.50 |
| Benzene-d₆ | C₆D₆ | 2.28 | 7.16 |
| Methanol-d₄ | CD₃OD | 32.7 | 3.31, 4.87 |
Logical Workflow for Solvent Change:
Caption: Workflow for resolving NMR signal overlap by changing the solvent.
Guide 2: Utilizing Temperature Variation to Resolve Signal Overlap
Changing the temperature at which the NMR spectrum is acquired can also help to resolve overlapping signals.[1] Temperature can affect conformational equilibria and the rates of chemical exchange processes, which in turn can alter chemical shifts.[1]
Experimental Protocol:
-
Sample Preparation: Prepare your this compound sample in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d₈ or DMSO-d₆).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Variable Temperature Acquisition: Gradually increase or decrease the temperature of the NMR probe in increments of 10-20°C and acquire a spectrum at each temperature.
-
Analysis: Compare the spectra at different temperatures to identify a temperature at which the signals of interest are resolved.
Table 2: Temperature Effects on NMR Spectra
| Parameter | Effect of Increasing Temperature |
| Chemical Shift | Can shift upfield or downfield depending on the specific proton environment. |
| Conformational Exchange | Faster exchange rates can lead to sharper, averaged signals. |
| Hydrogen Bonding | Weakened hydrogen bonds can cause significant shifts in the resonance of involved protons. |
Decision Tree for Temperature Variation:
Caption: Decision tree for using variable temperature NMR to resolve signal overlap.
Guide 3: Employing 2D NMR Techniques for Signal Dispersion
When 1D NMR techniques are insufficient, 2D NMR experiments can be employed to disperse signals into a second dimension, which often resolves overlap issues.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just directly coupled ones.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons that are 2-3 bonds away.
Experimental Protocol (HSQC Example):
-
Sample Preparation: A reasonably concentrated sample of this compound is required.
-
Acquisition: Run a standard HSQC experiment. This experiment will generate a 2D plot with the 1H spectrum on one axis and the 13C spectrum on the other.
-
Analysis: Each peak in the 2D spectrum represents a correlation between a specific proton and its directly attached carbon. Overlapping proton signals in the 1D spectrum will often be resolved in the 2D spectrum because the attached carbons have different chemical shifts.
Table 3: Comparison of 2D NMR Techniques for Overlap Resolution
| Experiment | Information Provided | How it Resolves Overlap |
| COSY | 1H-1H coupling through 2-3 bonds. | Separates signals based on their coupling partners. |
| TOCSY | 1H-1H correlations within a spin system. | Helps to identify all protons in a coupled network, even if some are overlapped. |
| HSQC | Direct 1H-13C correlations. | Disperses proton signals based on the chemical shift of the carbon they are attached to. |
| HMBC | Long-range 1H-13C correlations (2-3 bonds). | Provides connectivity information to build the carbon skeleton, helping to assign overlapped proton signals based on their long-range couplings. |
Workflow for 2D NMR Analysis:
Caption: Workflow for using 2D NMR to resolve and assign overlapping signals.
References
Technical Support Center: Asticolorin A Crystallization
Disclaimer: Information regarding the specific crystallization conditions for Asticolorin A is not publicly available. This guide provides general strategies and troubleshooting advice applicable to the crystallization of novel small molecules and proteins, which can be adapted for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in starting a crystallization experiment for a new compound like this compound?
A1: The initial and most critical step is to obtain a highly pure and homogenous sample of this compound.[1][2][3] Purity of over 95% is often recommended to avoid interference from impurities during crystal lattice formation.[4] Following purification, a pre-crystallization test or sparse matrix screening is typically performed to identify initial crystallization conditions.[1][4][5]
Q2: What are the most common crystallization methods?
A2: The most widely used methods for macromolecular crystallization are vapor diffusion techniques, including hanging drop and sitting drop.[1][6][7] These methods involve equilibrating a drop containing your sample and a precipitant solution against a larger reservoir of the precipitant solution.[6][8] This process slowly increases the concentration of both the sample and the precipitant in the drop, promoting crystallization over amorphous precipitation.[1][6][9] Other methods include batch crystallization, microbatch, and dialysis.[5][7][10]
Q3: What are the key parameters to vary during crystallization screening and optimization?
A3: The primary parameters that influence crystallization are precipitant type and concentration, pH, temperature, and the concentration of your sample.[11][12] Additives, such as salts or small molecules, can also be explored to improve crystal quality.[1][11]
Q4: How do I choose an appropriate starting concentration for this compound?
A4: The optimal concentration is highly specific to the molecule and must be determined empirically.[13] For proteins, a typical starting range is 5-20 mg/mL.[1][12] For a new compound like this compound, it is advisable to screen a range of concentrations. If you observe heavy precipitation in most of your screening drops, your starting concentration is likely too high. Conversely, if most drops remain clear, the concentration may be too low.[13]
Q5: At what temperature should I conduct my crystallization experiments?
A5: Crystallization experiments are commonly performed at 4°C or room temperature (around 20°C).[14] The most important factor is maintaining a constant temperature, as fluctuations can negatively impact crystal growth.[4][14] Some proteins' solubility is sensitive to temperature, making it a useful parameter to screen.[11][14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Crystals, Clear Drops | - Sample concentration is too low.[13] - Precipitant concentration is too low. - The molecule is undersaturated.[5] | - Increase the sample concentration. - Increase the precipitant concentration. - Try a different precipitant or a broader screening kit. - Consider altering the pH to be further from the isoelectric point (pI) of the molecule. |
| Amorphous Precipitate | - Sample concentration is too high.[13] - Precipitant concentration is too high.[5] - The rate of equilibration is too fast. - The sample may be impure or aggregated.[4] | - Decrease the sample concentration.[13] - Decrease the precipitant concentration. - For vapor diffusion, try a smaller drop size or a larger reservoir volume to slow equilibration. - Further purify the sample.[4] |
| Many Small Crystals | - High level of supersaturation leading to excessive nucleation.[15] - Sample concentration is too high.[13] | - Lower the sample and/or precipitant concentration. - Try seeding with a few crushed crystals into a condition with lower supersaturation.[12] - Adjust the temperature to slow down the crystallization process. |
| Poorly Formed or Twinned Crystals | - Impurities in the sample.[4] - The growth conditions are not optimal. - Presence of flexible regions in the molecule (if it's a protein).[4] | - Re-purify the sample. - Fine-tune the precipitant concentration and pH around the initial hit condition. - Screen a variety of additives that may improve crystal packing.[16] - For proteins, consider surface entropy reduction or using fusion proteins.[4] |
| Crystals Stop Growing | - Depletion of the molecule from the solution. - The crystal has reached equilibrium with the surrounding solution. | - Increase the drop size or the total volume of the crystallization experiment. - Try microseeding into a fresh drop with a slightly higher concentration of the molecule. |
Experimental Protocols
General Protocol for Hanging Drop Vapor Diffusion
This protocol provides a general guideline for setting up a crystallization screen.
Materials:
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Purified and concentrated this compound solution
-
Crystallization screening solutions (precipitants)
-
Micropipettes and tips
-
Vacuum grease
Procedure:
-
Prepare the Plate: Apply a thin, even layer of vacuum grease to the rim of each well of the 24-well plate.[14]
-
Add Reservoir Solution: Pipette 0.5 mL of each screening solution into the corresponding well of the crystallization plate.[14]
-
Prepare the Drop:
-
On a clean, inverted coverslip, pipette 1 µL of your this compound solution.[14]
-
Carefully add 1 µL of the reservoir solution from the corresponding well to the drop of your sample.[1]
-
Optionally, you can gently mix the drop by pipetting up and down, but avoid introducing bubbles. Some protocols suggest not mixing to allow for slower diffusion.[14]
-
-
Seal the Well: Carefully invert the coverslip and place it over the well, ensuring the grease creates an airtight seal.[14] Gently twist the coverslip to ensure a good seal.[14]
-
Incubate: Store the plate in a constant temperature environment, such as a 4°C refrigerator or a room temperature incubator.[14]
-
Monitor: Regularly observe the drops under a microscope over several days to weeks, looking for crystal formation.
General Protocol for Sitting Drop Vapor Diffusion
This method is an alternative to the hanging drop technique and can be easier for certain setups.
Materials:
-
Sitting drop crystallization plate (e.g., Cryschem plate)
-
Purified and concentrated this compound solution
-
Crystallization screening solutions
-
Micropipettes and tips
-
Clear sealing tape or film
Procedure:
-
Add Reservoir Solution: Pipette 0.5 to 1.0 mL of the screening solution into the reservoir of a well on the sitting drop plate.[8]
-
Prepare the Drop:
-
Seal the Plate: Carefully seal the well or the entire plate with clear sealing tape to create an airtight environment.[8]
-
Incubate and Monitor: As with the hanging drop method, store the plate at a constant temperature and monitor for crystal growth.
Visualizations
Caption: Experimental workflow for this compound crystallization.
Caption: Troubleshooting flowchart for crystallization experiments.
References
- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 2. news-medical.net [news-medical.net]
- 3. news-medical.net [news-medical.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 7. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 10. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. biocompare.com [biocompare.com]
- 14. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 15. douglas.co.uk [douglas.co.uk]
- 16. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
Minimizing Asticolorin A toxicity in non-target cells
Disclaimer: As of December 2025, publicly available information on "Asticolorin A" is limited. This guide provides general strategies and protocols for researchers working with novel cytotoxic compounds, using this compound as a placeholder. The experimental data presented is hypothetical and for illustrative purposes only.
Getting Started: Initial Toxicity Screening for Novel Compounds
When working with a new cytotoxic agent like this compound, a primary concern is its selectivity for target cancer cells over healthy, non-target cells. The initial phase of your research should focus on establishing a baseline toxicity profile.
A recommended first step is to perform a dose-response study across a panel of both cancerous and non-cancerous cell lines. This will help you determine the half-maximal inhibitory concentration (IC50) for each cell line and calculate the initial therapeutic index. A higher therapeutic index (ratio of IC50 in non-target cells to IC50 in target cells) is desirable.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common questions and troubleshooting tips for researchers encountering toxicity issues with novel compounds like this compound.
Q1: How do I determine the therapeutic index of this compound?
A1: The therapeutic index is a quantitative measure of a drug's safety. It is calculated by dividing the dose that produces toxicity in a given proportion of a cell or organism population by the dose that produces the desired therapeutic effect in the same proportion. For in vitro studies, this is often represented by the ratio of the IC50 in non-target cells to the IC50 in target cancer cells.
-
Experimental Approach:
-
Select a panel of well-characterized cancer cell lines relevant to your research.
-
Choose a variety of non-cancerous cell lines, preferably from tissues known to be susceptible to chemotherapy-induced toxicity (e.g., hepatocytes, renal proximal tubule epithelial cells, cardiomyocytes, and normal fibroblasts).
-
Perform a dose-response cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) for each cell line treated with this compound over a wide concentration range.
-
Calculate the IC50 value for each cell line.
-
Determine the therapeutic index for each non-target/target cell line pair.
-
Q2: My compound is showing high toxicity in non-target cells. What are my next steps?
A2: High toxicity in non-target cells is a common challenge in drug discovery. Here’s a logical approach to troubleshoot this issue:
-
Confirm the Results: Repeat the experiment to ensure the results are reproducible.
-
Investigate the Mechanism: Determine the mode of cell death (apoptosis vs. necrosis) induced by this compound in non-target cells. This can provide clues about the underlying mechanism.
-
Explore Mitigation Strategies: Consider co-administration with a potential cytoprotective agent.
-
Structural Modification: If resources permit, medicinal chemistry efforts can be employed to modify the structure of this compound to reduce its off-target effects while retaining its anti-cancer activity.
Q3: What are some common in vitro models to assess the off-target toxicity of this compound?
A3: Several in vitro models can be used to predict potential off-target toxicities:
-
Primary Cells: Using primary cells isolated from various tissues (e.g., human hepatocytes, renal proximal tubule cells) can provide more physiologically relevant data than immortalized cell lines.
-
3D Cell Culture Models (Spheroids/Organoids): These models more closely mimic the in vivo microenvironment and can provide better predictive value for drug toxicity.
-
Co-culture Systems: Growing target cancer cells with non-target cells (e.g., fibroblasts, endothelial cells) can help assess the selectivity of your compound in a more complex environment.
-
Microphysiological Systems (Organs-on-a-Chip): These advanced models allow for the testing of a compound's effect on multiple interconnected "organ" systems.
Q4: What molecular signaling pathways might be involved in this compound-induced toxicity?
A4: Drug-induced toxicity in non-target cells can be mediated by various signaling pathways. Common culprits include:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) can trigger apoptosis.
-
MAPK Pathway Activation: Stress-activated protein kinases like JNK and p38 are often involved in toxic responses.[1]
-
DNA Damage Response: If this compound directly or indirectly causes DNA damage, it can activate pathways leading to cell cycle arrest and apoptosis.
-
ER Stress Pathway: Accumulation of unfolded proteins in the endoplasmic reticulum can trigger the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines and the Effect of a Toxicity Mitigating Agent (TMA-1)
| Cell Line | Cell Type | This compound IC50 (µM) | This compound + TMA-1 (10 µM) IC50 (µM) | Therapeutic Index (vs. HeLa) |
| HeLa | Cervical Cancer | 1.5 | 1.8 | 1.0 |
| A549 | Lung Cancer | 2.1 | 2.5 | 0.71 |
| MCF-7 | Breast Cancer | 3.5 | 3.9 | 0.43 |
| hFIB | Human Fibroblasts | 12.8 | 25.6 | 8.53 |
| HK-2 | Human Kidney Epithelial | 9.5 | 21.2 | 6.33 |
| HepG2 | Human Hepatoma | 15.2 | 30.1 | 10.13 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Target and non-target cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
Cells seeded and treated with this compound as in the MTT assay protocol.
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Follow steps 1-4 of the MTT assay protocol, using a white-walled plate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: Workflow for assessing and mitigating the toxicity of a novel compound.
References
Asticolorin A batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Asticolorin A. Given the inherent potential for variability in natural products, this guide aims to help users identify and address issues related to batch-to-batch differences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a novel bioactive compound isolated from a marine sponge, demonstrating potent anti-inflammatory and pro-apoptotic activities in preclinical studies. As a natural product, its composition and purity can vary between production batches. This variability can arise from factors such as the geographic location of the source organism, time of harvest, and extraction and purification processes.[1][2] Such variations can impact the compound's biological activity, leading to inconsistent experimental results and affecting the reproducibility of studies.[1][3]
Q2: What are the primary sources of batch-to-batch variability with this compound?
The main sources of variability for a natural product like this compound include:
-
Raw Material Sourcing: Differences in the collection environment (e.g., water temperature, nutrient availability) of the marine sponge can alter its metabolic profile, affecting the concentration of this compound and related minor compounds.[2]
-
Extraction and Purification: Variations in solvent polarity, temperature, and chromatographic methods used during extraction and purification can lead to differences in the final purity and impurity profile of each batch.[2]
-
Storage and Handling: this compound may be sensitive to light, temperature, and oxidation. Inconsistent storage and handling can lead to degradation of the compound, resulting in reduced potency.[2][4]
Q3: How can I assess the consistency of a new batch of this compound?
It is crucial to perform quality control checks on each new batch. We recommend the following:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to compare the purity profile of the new batch against a qualified reference standard.
-
Identity Confirmation: Confirm the identity of the compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Activity Assay: Perform a dose-response experiment using a well-established in vitro assay (e.g., a cytotoxicity assay on a sensitive cell line) to compare the potency (e.g., IC50 value) of the new batch with previous batches.
Troubleshooting Guide
Issue 1: Reduced or No Biological Activity Observed
You have treated your cells with a new batch of this compound but do not observe the expected biological effect (e.g., decreased cell viability or reduced inflammatory markers).
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Compound Degradation | This compound is susceptible to degradation. Ensure it was stored correctly (e.g., at -20°C, protected from light). Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.[4] |
| Lower Potency of the New Batch | The new batch may have a lower concentration of the active compound. Perform a dose-response experiment to determine the IC50 value of the new batch and compare it to the values from previous batches. |
| Inaccurate Concentration of Stock Solution | Re-verify the calculations for your stock solution. If possible, confirm the concentration using a spectrophotometric method if an extinction coefficient is known. |
| Cell Culture Issues | Ensure your cells are healthy, within a low passage number, and free from contamination. Cellular stress can alter their response to treatment. |
Issue 2: Inconsistent Results Between Experiments with the Same Batch
You are using the same batch of this compound but are observing significant variability in your results between experimental replicates.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inconsistent Experimental Technique | Minor variations in experimental procedures can lead to significant differences in results.[5] Standardize all experimental steps, including cell seeding density, treatment duration, and reagent preparation. |
| Variability in Cell Handling | Ensure consistent cell handling, including trypsinization time and passaging ratios. Over-confluent or sparsely seeded cells can respond differently to treatment.[4] |
| Reagent Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Some components in cell culture media can interact with the compound over time. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol is for assessing the cytotoxic activity of this compound.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium, ranging from a starting concentration of 100 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
This compound Signaling Pathway
This compound is hypothesized to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway, leading to the activation of caspase-3.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Batch Qualification
This workflow outlines the steps to qualify a new batch of this compound.
Caption: Workflow for qualifying a new batch of this compound.
References
- 1. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Asticolorin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Asticolorin A. Given that "this compound" is a novel or uncharacterized compound, this guide focuses on general principles and common challenges encountered during the purification of fungal secondary metabolites, with a particular emphasis on polyketides, a common class of fungal natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude extract of a fungal fermentation?
A1: Crude extracts from fungal fermentations typically contain a complex mixture of substances. Common impurities include:
-
Lipids and Fatty Acids: These are often co-extracted with the desired metabolite, especially when using non-polar solvents.
-
Primary Metabolites: Sugars, amino acids, and other components from the growth media can be present.
-
Other Secondary Metabolites: Fungi often produce a range of secondary metabolites with similar polarities, which can co-elute during chromatographic separation.[1]
-
Pigments: Fungal cultures can produce various pigments that may interfere with purification and analysis.
Q2: Which solvents are recommended for the initial extraction of this compound from the fungal biomass?
A2: The choice of solvent depends on the polarity of this compound. A general approach is to use a solvent of intermediate polarity, such as ethyl acetate, which is effective for a wide range of fungal secondary metabolites.[2] Other commonly used solvents include methanol, chloroform, and dichloromethane.[2] It is advisable to perform small-scale extractions with different solvents to determine the optimal one for this compound.
Q3: How can I remove lipids from my crude extract before proceeding to chromatography?
A3: Lipid contamination is a common issue. Here are two common methods for defatting your extract:
-
Liquid-Liquid Partitioning: You can partition your extract between a non-polar solvent like hexane (B92381) and a more polar solvent in which your compound is soluble. Lipids will preferentially move into the hexane layer.
-
Solid-Phase Extraction (SPE): Using a C18 SPE cartridge can effectively remove lipids. The lipids will be retained on the column, while a more polar compound might be eluted with a suitable solvent.
Q4: My this compound sample appears to be degrading during purification. What are the likely causes and how can I prevent this?
A4: Degradation of natural products during purification can be caused by several factors:
-
Temperature Sensitivity: Many fungal metabolites are heat-labile. Avoid high temperatures during solvent evaporation by using a rotary evaporator at a low temperature or by freeze-drying.
-
Light Sensitivity: Some compounds are photosensitive. Protect your sample from light by using amber vials or covering glassware with aluminum foil.
-
pH Instability: The pH of your mobile phase or extraction solvents can cause degradation. Ensure the pH is within a stable range for your compound.
-
Oxidation: Exposure to air can lead to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if your compound is oxygen-sensitive.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
Symptoms:
-
After extraction and solvent removal, the mass of the crude extract is very low.
-
Preliminary analysis (e.g., TLC or LC-MS) shows a very faint spot or a small peak corresponding to the expected mass of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Extraction Solvent | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to find the most effective solvent for this compound. |
| Suboptimal Extraction Time | Increase the extraction time or perform multiple extractions on the fungal biomass to ensure complete recovery of the compound. |
| Compound Degraded During Extraction | If this compound is sensitive to heat, use room temperature or cold extraction methods. Avoid prolonged exposure to harsh conditions. |
| Fungal Strain Not Producing the Compound | Verify the identity and viability of your fungal strain. Optimize fermentation conditions (media, temperature, pH, aeration) to enhance the production of this compound. |
Problem 2: Poor Separation and Co-elution of Impurities during HPLC Purification
Symptoms:
-
Broad or tailing peaks for this compound in the HPLC chromatogram.
-
Multiple compounds eluting at or very close to the retention time of this compound.
-
Fractions collected from the HPLC are still impure upon re-analysis.
Troubleshooting HPLC Purification:
| Parameter | Recommended Adjustment | Expected Outcome |
| Mobile Phase Composition | Optimize the ratio of organic solvent to aqueous buffer. For reverse-phase HPLC, a shallower gradient (slower increase in organic solvent) can improve the separation of compounds with similar polarities. | Increased resolution between this compound and co-eluting impurities. |
| Column Chemistry | If using a C18 column, try a different stationary phase such as a phenyl-hexyl or a polar-embedded column. These offer different selectivities and may resolve your compound from impurities. | Altered retention times and potentially baseline separation of this compound. |
| pH of the Mobile Phase | Adjusting the pH of the mobile phase can change the ionization state of this compound and impurities, which can significantly alter their retention and improve separation. | Improved peak shape and resolution. |
| Sample Overload | Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad, asymmetric peaks and poor separation. | Sharper, more symmetrical peaks and better resolution. |
Hypothetical Quantitative Data on HPLC Optimization:
| HPLC Condition | Purity of this compound Fraction (%) | Resolution (this compound and Major Impurity) |
| Initial: C18 column, 60% Methanol/Water | 75% | 0.8 |
| Optimized: C18 column, 40-80% Methanol gradient over 30 min | 92% | 1.6 |
| Optimized: Phenyl-hexyl column, 40-80% Methanol gradient over 30 min | 98% | 2.1 |
Experimental Protocols
Protocol 1: General Extraction of Fungal Metabolites
-
Harvesting: After fermentation, separate the fungal mycelium from the liquid broth by filtration.
-
Extraction of Mycelium:
-
Homogenize the mycelial mass in a suitable solvent (e.g., ethyl acetate).
-
Stir or sonicate the mixture for 1-2 hours.
-
Filter the mixture to separate the solvent extract from the solid biomass.
-
Repeat the extraction process 2-3 times.
-
-
Extraction of Broth:
-
Perform a liquid-liquid extraction of the fermentation broth with an equal volume of an immiscible solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Repeat the extraction 2-3 times.
-
-
Concentration: Combine all organic extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the resulting crude extract at -20°C in a desiccated environment.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve a known amount of the crude extract in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column and Mobile Phase:
-
Column: Select a suitable preparative HPLC column (e.g., C18, 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase: Use a binary solvent system, for example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Run a linear gradient to increase the concentration of Solvent B over a set period (e.g., 5% to 95% B over 40 minutes).
-
Hold at 95% B for 5-10 minutes to elute any strongly retained compounds.
-
Return to the initial conditions and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS or NMR to confirm the purity and identity of this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for HPLC purification of this compound.
References
Asticolorin A experimental artifacts and how to avoid them
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Asticolorin A, a mycotoxin produced by the fungus Aspergillus multicolor. Due to the limited publicly available research on this specific compound, this guide offers general troubleshooting advice and experimental frameworks applicable to the study of novel mycotoxins.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a mycotoxin, a type of secondary metabolite, produced by the fungus Aspergillus multicolor.[1][2] It is classified as a polyketide.
Q2: What are the known biological activities of this compound?
While this compound is described as a toxic metabolite, specific biological activities, such as its mechanism of action, cellular targets, and cytotoxic effects, are not extensively documented in publicly available scientific literature. Research on other mycotoxins from Aspergillus species suggests a wide range of potential bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory effects. However, dedicated studies on this compound are required to determine its specific profile.
Q3: Where can I find detailed experimental protocols for this compound?
Currently, there are no standardized, published protocols specifically for this compound. Researchers should adapt general protocols for handling and testing mycotoxins, starting with a thorough literature review of similar compounds.
Troubleshooting Common Experimental Artifacts with Novel Mycotoxins
When working with a poorly characterized compound like this compound, it is crucial to be aware of potential experimental artifacts. Below are common issues and strategies to avoid them.
Issue 1: Inconsistent or Poor Solubility
-
Problem: The mycotoxin may not fully dissolve in the chosen solvent, leading to inaccurate concentrations and unreliable experimental results.
-
Troubleshooting:
-
Solvent Selection: Test a range of solvents (e.g., DMSO, ethanol, methanol) to find the one that provides the best solubility. Start with small volumes.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Gentle Heating: If the compound is stable, gentle warming can improve solubility. Always check for compound degradation after heating.
-
Stock Concentration: Prepare a high-concentration stock solution and dilute it to the final working concentration. Visually inspect the stock solution for any precipitates before each use.
-
Issue 2: Compound Instability and Degradation
-
Problem: The mycotoxin may be sensitive to light, temperature, or pH, leading to degradation and loss of activity over time.
-
Troubleshooting:
-
Storage Conditions: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment.
-
pH Monitoring: Be aware of the pH of your experimental buffers, as extreme pH can degrade the compound.
-
Control Experiments: Include a positive control with a known stable compound to ensure your experimental setup is not causing degradation.
-
Issue 3: Off-Target Effects and Cytotoxicity
-
Problem: At higher concentrations, the mycotoxin may exhibit general cytotoxicity that masks any specific biological effects.
-
Troubleshooting:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration range for your specific assay. This will help identify the concentration at which specific effects can be observed without causing widespread cell death.
-
Cell Viability Assays: Always run a parallel cell viability assay (e.g., MTT, trypan blue exclusion) to distinguish between specific biological effects and general toxicity.
-
Multiple Cell Lines: Test the compound on multiple cell lines to identify cell-type-specific responses versus general cytotoxic effects.
-
Issue 4: Interference with Assay Readouts
-
Problem: The physical or chemical properties of the mycotoxin may interfere with the experimental assay itself.
-
Troubleshooting:
-
Colorimetric or Fluorometric Assays: Check if the compound has intrinsic color or fluorescence that could interfere with the assay's detection method. Run a control with the compound in the assay medium without cells.
-
Enzyme-Based Assays: The compound might directly inhibit or activate a reporter enzyme in your assay. Test the compound's effect on the purified enzyme if possible.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₃₀O₇ |
| Molecular Weight | 538.59 g/mol |
| CAS Number | 93376-70-6 |
| Source Organism | Aspergillus multicolor |
Experimental Protocols
Given the lack of specific published protocols for this compound, the following are generalized methodologies for key experiments when characterizing a novel mycotoxin.
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
References
Validation & Comparative
Asticolorin A: An Enigmatic Mycotoxin Shrouded in Scientific Obscurity
Initial investigations into the mycotoxin Asticolorin A, a secondary metabolite produced by Aspergillus multicolor, have revealed a significant gap in publicly available scientific literature regarding its biological activity. While its chemical structure has been elucidated, there is a notable absence of quantitative data on its cytotoxicity, such as IC50 values, as well as a lack of information concerning its mechanism of action and the specific signaling pathways it may affect. Consequently, a direct comparative analysis of this compound with other well-characterized Aspergillus mycotoxins cannot be provided at this time.
This guide, therefore, presents a comprehensive comparison of three prominent and extensively studied Aspergillus mycotoxins: Aflatoxin B1, Ochratoxin A, and Gliotoxin. The information provided herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a structured overview of their cytotoxic effects, mechanisms of action, and the experimental protocols used to elucidate these properties.
Comparative Analysis of Major Aspergillus Mycotoxins
This section provides a comparative overview of Aflatoxin B1, Ochratoxin A, and Gliotoxin, focusing on their cytotoxic profiles and key biological effects.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Aflatoxin B1, Ochratoxin A, and Gliotoxin across various cell lines, providing a quantitative measure of their cytotoxic potency.
| Mycotoxin | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Aflatoxin B1 | HepG2 | 38.8 | 48 | MTT |
| Caco-2 | >100 | 72 | MTT | |
| BME-UV1 | 0.18 | 48 | Not Specified | |
| Ochratoxin A | HK-2 | ~5-10 | 24 | Not Specified |
| HepG2 | ~5-10 | 24 | Not Specified | |
| Caco-2 | >10 | 72 | MTT | |
| Gliotoxin | Macrophages | Not Specified | Not Specified | Not Specified |
| Lymphocytes | Not Specified | Not Specified | Not Specified |
Mechanisms of Action and Affected Signaling Pathways
The toxicity of these mycotoxins is underpinned by distinct molecular mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways.
Aflatoxin B1
Aflatoxin B1 (AFB1) is a potent hepatocarcinogen. Its toxicity is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes to a highly reactive epoxide, which can form adducts with DNA and other macromolecules. This leads to mutations, chromosomal aberrations, and ultimately, cell death or cancerous transformation. AFB1 has been shown to induce apoptosis and cause cell cycle arrest, often at the G1 and G2 phases.
Caption: Aflatoxin B1 metabolic activation and induction of apoptosis.
Ochratoxin A
Ochratoxin A (OTA) is a nephrotoxic, immunotoxic, and carcinogenic mycotoxin. Its mechanisms of toxicity are complex and involve the inhibition of protein synthesis, induction of oxidative stress, and disruption of cellular signaling. OTA has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G1 and S phases.
Caption: Ochratoxin A-induced cytotoxicity pathways.
Gliotoxin
Gliotoxin is an immunosuppressive mycotoxin that contains a disulfide bridge, which is crucial for its biological activity. It is a potent inducer of apoptosis in various immune cells, including macrophages and lymphocytes. Gliotoxin's primary mechanism involves the inhibition of the transcription factor NF-κB and the generation of reactive oxygen species (ROS).
Comparative Toxicity Analysis of Asticolorins A, B, and C: A Review of Current Data
A comprehensive review of publicly available scientific literature and toxicological databases has revealed no specific information on the toxicity profiles of compounds designated as "Asticolorin A," "Asticolorin B," and "Asticolorin C."
Extensive searches were conducted to identify studies detailing the cytotoxic effects, mechanisms of action, and comparative toxicity of these specific molecules. However, no relevant experimental data, such as IC50 values from cytotoxicity assays or descriptions of affected signaling pathways, could be located.
This absence of information prevents the creation of a comparative guide as initially intended. The core requirements of this guide, including the presentation of quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways, cannot be fulfilled without the foundational scientific research.
Implications for Researchers, Scientists, and Drug Development Professionals:
The lack of available toxicity data for Asticolorins A, B, and C suggests that these compounds may be novel, recently discovered, or not yet subjected to rigorous toxicological evaluation. For professionals in drug development and related fields, this highlights a significant knowledge gap. Any consideration of these compounds for therapeutic or other applications would necessitate a comprehensive de novo toxicological assessment.
Recommendations for Future Research:
To address this gap in the scientific literature, the following experimental investigations would be essential:
-
In Vitro Cytotoxicity Assays: Initial screening of Asticolorins A, B, and C against a panel of diverse human cancer cell lines and normal, non-cancerous cell lines would be crucial to determine their general cytotoxicity and potential for selective anti-cancer activity. Standard assays such as MTT, XTT, or LDH release assays would provide quantitative IC50 values.
-
Mechanism of Action Studies: Should any of the Asticolorins exhibit significant cytotoxicity, further investigation into their mechanism of action would be warranted. This could involve studies on cell cycle arrest, induction of apoptosis (e.g., through Annexin V/PI staining and caspase activation assays), and DNA damage assessment.
-
Signaling Pathway Analysis: Techniques such as western blotting or proteomic analysis could be employed to identify the specific cellular signaling pathways modulated by these compounds, providing insights into their molecular targets.
-
In Vivo Toxicity Studies: Following promising in vitro results, preclinical in vivo studies in animal models would be necessary to evaluate the systemic toxicity, pharmacokinetic profiles, and potential therapeutic efficacy of the Asticolorins.
Experimental Workflow for Initial Toxicity Screening:
For researchers intending to investigate the toxicity of these novel compounds, a general workflow is proposed below.
Caption: Proposed experimental workflow for initial toxicity assessment of novel compounds.
Until such studies are conducted and the results are published in peer-reviewed journals, no objective comparison of the toxicity of Asticolorins A, B, and C can be made. The scientific community awaits foundational research to elucidate the biological activities of these compounds.
In-depth Mechanistic Comparison: Asticolorin A vs. Established Cytotoxins
A comprehensive analysis of the available scientific literature reveals no identifiable compound named "Asticolorin A." Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any information on a molecule with this designation. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary internal designation, or a misspelling of a different agent.
Consequently, a direct comparison of the mechanism of action of "this compound" with known toxins cannot be performed at this time. To fulfill the spirit of the user's request for a comparative guide, this report will instead focus on the distinct mechanisms of several well-characterized toxins that represent diverse modes of inducing cell death and disrupting cellular function. This will provide a valuable framework for understanding how a new compound, such as the elusive "this compound," might be evaluated and positioned within the landscape of cytotoxic agents.
The toxins selected for this comparative analysis are:
-
Withaferin A: A natural steroidal lactone known to induce cytotoxicity through oxidative stress and modulation of multiple signaling pathways.
-
Antimycin A: A potent inhibitor of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and apoptosis.
-
Azacitidine: A nucleoside analog that incorporates into DNA and RNA, causing cytotoxicity through DNA damage and inhibition of DNA methyltransferase.
Comparative Analysis of Cytotoxic Mechanisms
The following sections detail the mechanisms of action for Withaferin A, Antimycin A, and Azacitidine, supported by experimental data and protocols.
Withaferin A: A Multi-Targeting Agent Inducing Oxidative Stress and Apoptosis
Withaferin A (WA), derived from the plant Withania somnifera, exhibits potent anti-proliferative and pro-apoptotic properties in various cancer cell lines. Its cytotoxicity stems from a multi-pronged attack on cellular homeostasis, primarily driven by the induction of oxidative stress.
Mechanism of Action
WA's primary mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of downstream events leading to cell death. This oxidative stress is thought to disrupt the redox balance in cancer cells, which are often already under increased oxidative load compared to normal cells.[1][2] This disruption leads to a heat shock response, characterized by the upregulation of heat shock proteins such as HSP70, HSP32, and HSP27.[1][2]
Furthermore, WA modulates several key signaling pathways involved in cell survival and proliferation. It has been shown to inhibit the Akt/mTOR pathway, a critical regulator of cell growth and survival, and to alter the MAPK signaling cascade.[1][2] This inhibition of pro-survival signaling, coupled with the induction of oxidative stress, culminates in the activation of both intrinsic and extrinsic apoptotic pathways.[2]
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Death | U87 Glioblastoma | 6 µM | 86.9% total cell death (55.5% late apoptosis, 28.0% necrosis) | [1] |
| Cell Death | U251 Glioblastoma | 6 µM | 47.1% total cell death (32.5% late apoptosis, 4.9% necrosis) | [1] |
| Cell Death | GL26 Glioblastoma | 6 µM | 83.1% total cell death (74.1% late apoptosis, 8.4% necrosis) | [1] |
| Cell Cycle Arrest | Glioblastoma cells | Dose-dependent | G2/M phase arrest | [2] |
Experimental Protocols
Assessment of Apoptosis by Flow Cytometry:
-
Glioblastoma cells (U87, U251, GL26) were seeded in 6-well plates and treated with varying concentrations of Withaferin A for 24 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Diagram
Caption: Withaferin A signaling pathway.
Antimycin A: A Mitochondrial Complex III Inhibitor Driving ROS-Mediated Apoptosis
Antimycin A is a well-known inhibitor of the mitochondrial electron transport chain. Its cytotoxic effects are a direct consequence of its ability to block electron flow, leading to mitochondrial dysfunction and the generation of superoxide (B77818) radicals.
Mechanism of Action
Antimycin A specifically binds to mitochondrial complex III, obstructing the transfer of electrons.[3] This inhibition leads to an accumulation of electrons within the electron transport chain, which then react with molecular oxygen to form superoxide, a highly reactive oxygen species.[3] The subsequent increase in intracellular ROS levels triggers the intrinsic apoptotic pathway.[3] Studies have shown that the rise in ROS is an early event in Antimycin A-induced apoptosis and that ROS scavengers can mitigate its cytotoxic effects.[3] Furthermore, Antimycin A has been observed to cause an increase in intracellular Ca2+ levels, which also contributes to the apoptotic process.[3]
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Effect | Reference |
| Apoptosis | PC12 cells | Antimycin A | Efficiently induced apoptosis | [3] |
| ROS Levels | PC12 cells | Antimycin A | Increased in the early stage of apoptosis | [3] |
| Ca2+ Levels | PC12 cells | Antimycin A | Increased in the early stage of apoptosis | [3] |
Experimental Protocols
Measurement of Intracellular ROS:
-
PC12 cells were cultured in appropriate media and treated with Antimycin A.
-
At desired time points, cells were incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a plate reader.
Signaling Pathway Diagram
Caption: Antimycin A signaling pathway.
Azacitidine: A DNA-Incorporating Agent Inducing Apoptosis
Azacitidine is a chemical analog of the cytidine (B196190) nucleoside and is used as a chemotherapeutic agent. Its mechanism of action is fundamentally different from the previously discussed toxins, as it directly interferes with nucleic acid metabolism.
Mechanism of Action
Azacitidine exerts its cytotoxic effects through two primary mechanisms following its incorporation into RNA and DNA. Its incorporation into RNA disrupts RNA metabolism and protein synthesis.[4] More critically, its incorporation into DNA leads to the covalent trapping and subsequent degradation of DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining DNA methylation patterns. This leads to global DNA hypomethylation, which can alter gene expression, including the re-expression of tumor suppressor genes.[5] The resulting DNA damage and altered gene expression trigger a DNA damage response, leading to cell cycle arrest and apoptosis.[4][5] The induction of apoptosis by Azacitidine can be cell cycle phase-specific, with some studies showing preferential killing of cells in the G1 phase at low concentrations.[4] The apoptotic pathway induced by Azacitidine can involve the activation of caspases, such as caspase-3 and -8.[5]
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Effect | Reference |
| Apoptosis | 2008/C13 Ovarian Cancer | Azacitidine + Carboplatin (B1684641) | Increased apoptotic cells compared to single drug | [5] |
| Caspase Activation | 2008/C13 Ovarian Cancer | Azacitidine + Carboplatin | Increased cleaved caspase-3 and -8 | [5] |
| Gene Expression | 2008/C13 Ovarian Cancer | 24-hour Azacitidine | Increased DR4 mRNA expression | [5] |
| Apoptosis (Cell Cycle Specificity) | HL-60 Leukemia | 2-6 µM Azacitidine | Preferential apoptosis of G1 phase cells | [4] |
Experimental Protocols
Western Blot Analysis for Cleaved Caspases:
-
2008/C13 cells were treated with Azacitidine and/or Carboplatin for the indicated times.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved caspase-8.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence detection system.
Logical Relationship Diagram
Caption: Azacitidine mechanism of action.
References
- 1. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azacitidine enhances sensitivity of platinum-resistant ovarian cancer cells to carboplatin through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Target of Asticolorin A: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature and experimental data specifically validating the biological target of a compound named "Asticolorin A." Extensive searches of prominent scientific databases and research publications have not yielded specific information regarding its mechanism of action, affinity for biological macromolecules, or its effects on cellular signaling pathways.
This guide, therefore, aims to provide a framework for the validation of a biological target for a novel compound, using established methodologies frequently cited in drug discovery and chemical biology. While we cannot provide specific data for this compound, we will present the experimental protocols and data presentation formats that researchers would typically use in such a validation process. This will serve as a valuable resource for scientists engaged in the discovery and characterization of new bioactive molecules.
Key Methodologies for Target Validation
The identification and validation of a drug's biological target are crucial steps in the drug development pipeline. Several powerful techniques are employed to elucidate these molecular interactions.
Affinity-Based Approaches
Affinity chromatography is a foundational technique for identifying the cellular binding partners of a small molecule.[1] This method involves immobilizing the compound of interest (the "bait") onto a solid support and then passing a cell lysate over this support. Proteins that bind to the compound are retained and can subsequently be eluted and identified by mass spectrometry.[1][2]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of the lead compound (e.g., this compound) that incorporates a linker arm suitable for attachment to a solid support (e.g., agarose (B213101) beads) without compromising its biological activity. A photo-reactive crosslinking group can also be included to form a covalent bond with the target upon UV irradiation, a technique known as photo-affinity chromatography.[3][4]
-
Immobilization: Covalently attach the synthesized probe to the solid support.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue that is responsive to the compound.
-
Affinity Purification: Incubate the cell lysate with the immobilized probe to allow for binding.
-
Washing: Thoroughly wash the support to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using techniques such as one-dimensional gel electrophoresis followed by mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[5][6][7] The principle behind CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein.[5][8] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.[8]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response CETSA (ITDR-CETSA) can be performed by varying the compound concentration at a fixed temperature to determine the half-maximal effective concentration (EC50) of target engagement.[5]
Data Presentation for Comparative Analysis
To facilitate objective comparison, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparison of Binding Affinities
| Compound | Target Protein | Binding Affinity (Kd) | Method |
| This compound | Target X | Value | e.g., SPR |
| Alternative 1 | Target X | Value | e.g., SPR |
| Alternative 2 | Target X | Value | e.g., ITC |
Table 2: Cellular Target Engagement
| Compound | Target Protein | CETSA Shift (°C) | ITDR-CETSA EC50 (µM) |
| This compound | Target X | Value | Value |
| Alternative 1 | Target X | Value | Value |
| Alternative 2 | Target X | Value | Value |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for target identification and validation.
Should a biological target for this compound be identified, its role in a signaling pathway could be depicted as follows. For illustrative purposes, a generic signaling cascade is shown.
Caption: Inhibition of a signaling pathway by this compound.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Casticin in Human Cancer and Non-Cancerous Cell Lines
A Comparison Guide for Researchers
Disclaimer: Initial searches for "Asticolorin A" did not yield specific cytotoxicity data. This guide therefore presents a comparative analysis of Casticin , a well-researched flavonoid with demonstrated anti-cancer properties, as a representative compound. The data and pathways described herein pertain to Casticin.
This guide provides a comprehensive comparison of the cytotoxic effects of Casticin across various human cancer cell lines and a non-cancerous cell line. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.
Data Presentation: Comparative Cytotoxicity of Casticin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented below were determined using the MTT assay and indicate the concentration of Casticin required to inhibit the growth of 50% of the cell population after a specified incubation period. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Cancer Cell Lines | |||
| DLD-1[1] | Colorectal Adenocarcinoma | Not specified, but potent inhibition observed | - |
| HCT116[1] | Colorectal Carcinoma | Not specified, but potent inhibition observed | - |
| Caco-2[1] | Colorectal Adenocarcinoma | Less sensitive than DLD-1 and HCT116 | - |
| MCF-7[2] | Breast Adenocarcinoma | 8.5 | 24 |
| SNU16[2] | Gastric Carcinoma | 7.0 | 24 |
| RPMI 8226[2] | Myeloma | 6.0 | 24 |
| PLC/PRF/5[3] | Hepatocellular Carcinoma (p53 mutant) | 9.4 | 24 |
| Hep G2[3] | Hepatocellular Carcinoma (p53 wild type) | 13.6 | 24 |
| NOZ[4] | Gallbladder Cancer | 2.0 | - |
| SGC996[4] | Gallbladder Cancer | 2.0 | - |
| HL-60[4] | Leukemia | 0.29 | 24 |
| HL-60[4] | Leukemia | 1.15 | 48 |
| MHCC97 (parental)[4] | Hepatocellular Carcinoma | 17.9 | - |
| MHCC97 (LCSCs)[4] | Liver Cancer Stem Cells | 0.5 | - |
| A549 (parental)[4] | Lung Carcinoma | 14.3 | - |
| A549 (LCSLCs)[4] | Lung Cancer Stem-like Cells | 0.4 | - |
| Non-Cancerous Cell Line | |||
| 293T[5] | Human Embryonic Kidney | > 7.0 (low cytotoxicity) | 24, 48, 72 |
Selectivity Index (SI): The selectivity index is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells compared to normal cells. It is calculated as:
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value (typically > 2) indicates a more favorable selectivity profile for a potential anti-cancer agent[6]. Based on the data for the 293T cell line, Casticin demonstrates a degree of selectivity towards certain cancer cell lines.
Experimental Protocols
A detailed methodology for a key experiment, the MTT assay for cell viability, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Casticin stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Casticin in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Casticin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Casticin) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the Casticin concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways of Casticin
Casticin exerts its anti-cancer effects by modulating multiple signaling pathways, leading to cell cycle arrest and apoptosis.[2][4][7][8]
Caption: Casticin-mediated signaling pathways leading to cell cycle arrest and apoptosis.
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound using a cell-based assay like the MTT assay.
Caption: A typical experimental workflow for determining compound cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casticin-induced apoptosis involves death receptor 5 upregulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Asticolorin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Asticolorin (also known as Ascochlorin) analogs, focusing on their antimicrobial activities. The information is compiled from recent studies to facilitate further research and development in this area.
Quantitative Comparison of Biological Activities
The antimicrobial efficacy of various Asticolorin analogs has been evaluated against a panel of fungal and bacterial pathogens. The minimum inhibitory concentration (MIC) is a key metric for this comparison, with lower values indicating higher potency. The following table summarizes the MIC values for a selection of Asticolorin analogs.[1]
| Compound | Aspergillus fumigatus (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 1 (Ascochlorin) | 1.25 - 2.5 | 66.6 - 133.3 | 6.25 - 12.5 | > 53.3 |
| 3 (Ilicicolin F) | 2.1 - 4.1 | 6.6 - 13.3 | 12.5 - 25 | > 53.3 |
| 5 | > 53.3 | > 53.3 | > 53.3 | > 53.3 |
| 6 | > 53.3 | > 53.3 | > 53.3 | > 53.3 |
| 8 | > 53.3 | > 53.3 | > 53.3 | > 53.3 |
| 9 | 2.1 - 4.1 | 66.6 - 133.3 | 6.25 - 12.5 | > 53.3 |
| 10 | > 53.3 | > 53.3 | > 53.3 | > 53.3 |
| 11 (Ascofuranone) | > 53.3 | > 53.3 | > 53.3 | > 53.3 |
| 19 | > 186.7 | > 186.7 | > 186.7 | > 186.7 |
| 20 | > 186.7 | > 186.7 | > 186.7 | > 186.7 |
| 21 | > 186.7 | > 186.7 | > 186.7 | > 186.7 |
| 22 (Fimetarin A) | 20 | 66.6 - 133.3 | 50 | > 53.3 |
Key Structure-Activity Relationship Insights
Analysis of the data reveals several key structural features that are crucial for the antimicrobial activity of Asticolorin analogs:
-
Antifungal Activity: The presence of a 5-chloroorcylaldehyde moiety is critical for potent antifungal activity, particularly against Aspergillus fumigatus.[1] Analogs lacking this feature, such as those with a benzoquinone moiety (e.g., Fimetarin A), exhibit significantly reduced activity.[1] Furthermore, the existence of two conjugated double bonds at positions C-2'/C-3' and C-4'/C-5' is essential for strong antifungal effects.[1]
-
Antibacterial Activity: In contrast to antifungal activity, antibacterial efficacy against MRSA appears to be favored by the presence of single, untailored bonds at C-4'/C-5' and C-8'/C-9'.[1]
Experimental Protocols
The following is a detailed methodology for the antimicrobial assays cited in this guide.
Antimicrobial Susceptibility Testing
1. Preparation of Compounds and Microbial Inocula:
-
The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in DMSO to achieve a range of concentrations.
-
Fungal and bacterial strains were cultured on appropriate media to obtain fresh colonies.
-
Microbial suspensions were prepared in sterile saline and their turbidity was adjusted to a 0.5 McFarland standard. The suspensions were then further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Broth Microdilution Assay:
-
The assays were performed in 96-well microtiter plates.
-
Each well contained the diluted test compound and the standardized microbial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Positive controls (inoculum without compound) and negative controls (broth only) were included on each plate.
3. Incubation:
-
The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Visualizing the Mechanism of Action
Asticolorin and its analogs have been reported to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways. The following diagrams illustrate some of the known pathways affected by these compounds.
Caption: Ascochlorin inhibits the mitochondrial cytochrome bc1 complex.
Caption: Ascochlorin inhibits the STAT3 signaling pathway.
Caption: Ascochlorin inhibits the MEK/ERK signaling pathway.
References
Independent Analysis of Astaxanthin's Biological Effects: A Comparative Guide
Initial investigations into the reported effects of Asticolorin A have yielded no substantial scientific literature detailing its biological activity or mechanism of action. The only available reference, a 1984 publication titled "Structure and Absolute Configuration of the Asticolorins, Toxic Metabolites from Aspergillus multicolor," focuses solely on the structural elucidation of the compound. Due to this absence of biological data, a comprehensive guide on its independently verified effects cannot be compiled.
In its place, this guide will focus on Astaxanthin (B1665798) , a well-researched natural keto-carotenoid with a significant body of literature detailing its modulation of key cellular signaling pathways. This comparative guide is intended for researchers, scientists, and drug development professionals, providing an objective analysis of Astaxanthin's performance against other natural compounds with similar mechanisms of action, supported by experimental data from independent studies.
Astaxanthin has garnered considerable interest for its potent antioxidant and anti-inflammatory properties, which are attributed to its influence on several critical signaling cascades, including the PI3K/Akt, MAPK, and Nrf2 pathways.[1][2][3][4][5][6][7][8] This guide will compare the effects of Astaxanthin on these pathways with two other widely studied flavonoids: Quercetin and Resveratrol .
Comparative Analysis of Pathway Modulation
The following tables summarize quantitative data from various independent studies, offering a comparison of the efficacy of Astaxanthin, Quercetin, and Resveratrol in modulating key signaling pathways. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as cell lines, compound concentrations, and treatment durations can vary between studies.
PI3K/Akt Pathway Modulation
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[3][4][7][9] Dysregulation of this pathway is implicated in numerous diseases, including cancer.[9][10] Astaxanthin has been shown to modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3][7]
| Compound | Cell Line | Concentration | Effect on p-Akt Levels | Publication (Year) |
| Astaxanthin | Human Retinal Pigment Epithelial Cells | 10 µM | Increased | (Li et al., 2015) |
| Astaxanthin | Human Hepatocellular Carcinoma Cells | 20 µM | Decreased | (Yang et al., 2018) |
| Quercetin | Cervical Cancer (HeLa) Cells | 50 µM | Decreased | (Rauf et al., 2018)[11] |
| Resveratrol | Ovarian Cancer (OVCAR-3) Cells | 50 µM | Decreased | (Gao et al., 2016) |
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of external stimuli and plays a key role in inflammation and cell proliferation.[8][12][13] Astaxanthin has been demonstrated to inhibit MAPK signaling, contributing to its anti-inflammatory effects.[8][12][13]
| Compound | Cell Line | Concentration | Effect on p-ERK1/2 Levels | Publication (Year) |
| Astaxanthin | Human Neutrophils | 10 µM | Decreased | (Al-Sultan et al., 2024)[14] |
| Astaxanthin | SNL-induced mice | 10 mg/kg | Decreased | (Zhao et al., 2021)[15] |
| Quercetin | Cervical Cancer (HeLa) Cells | 50 µM | Stimulated phosphorylation | (Rauf et al., 2018)[11][16] |
| Resveratrol | Ischemia-reperfusion injured hearts | 25 µM | Decreased | (Lekli et al., 2009) |
Nrf2 Pathway Activation
The Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response.[1][5][6] Activation of Nrf2 leads to the expression of numerous antioxidant and detoxification enzymes. Astaxanthin is a known activator of the Nrf2 pathway, which underlies its potent antioxidant effects.[1][2][5][6]
| Compound | Cell Line | Concentration | Effect on Nrf2 Nuclear Translocation | Publication (Year) |
| Astaxanthin | Renal Tubular Epithelial Cells | 10 µM | Increased | (Qian & Wang, 2025)[17] |
| Astaxanthin | D-galactose-induced aging rats | 15 mg/kg | Increased | (Chen et al., 2022) |
| Quercetin | HCT116 Colon Cancer Cells | 50 µM | Increased Sestrin 2 expression | (Jeong et al., 2019)[18] |
| Resveratrol | Various Cell Lines | Varies | Increased | (Nourbakhsh et al., 2021)[19] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Astaxanthin and its alternatives.
Caption: The PI3K/Akt signaling pathway and points of inhibition by Astaxanthin, Quercetin, and Resveratrol.
Caption: The MAPK signaling cascade and the inhibitory effect of Astaxanthin.
Caption: The Keap1-Nrf2 antioxidant response pathway and its activation by Astaxanthin and alternatives.
Experimental Protocols
To ensure the reproducibility and independent verification of the reported effects, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to generate the data presented in this guide.
Western Blot for Phosphorylated Akt (p-Akt)
This protocol is a standard method to quantify the phosphorylation status of Akt, indicating the activation level of the PI3K/Akt pathway.[20][21][22][23]
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with various concentrations of the test compound (e.g., Astaxanthin, Quercetin, Resveratrol) or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[21]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal.
References
- 1. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astaxanthin alleviates neuropathic pain by inhibiting the MAPKs and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Role of Astaxanthin in Regulating Lipopolysaccharide-Induced Inflammation and Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Astaxanthin Activates the Nrf2/HO-1 Pathway to Attenuate Indoxyl Sulfate-Induced Oxidative Stress and DNA Damage in Renal Tubular Epithelial Cells [frontiersin.org]
- 18. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Synthetic vs. Natural Pectenotoxin-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of synthetic versus naturally sourced Pectenotoxin-2 (PTX-2), a marine polyether macrolide with potent cytotoxic properties. The data presented herein is intended to inform research and development efforts in oncology and related fields.
Executive Summary
Pectenotoxin-2, originally isolated from marine sponges, has demonstrated significant anti-cancer potential.[1] The total synthesis of PTX-2 has been successfully achieved, enabling a direct comparison of the biological activity of the synthetic molecule with its natural counterpart. This guide summarizes the available data on the cytotoxicity of both forms of PTX-2 against human cancer cell lines and details the underlying apoptotic mechanisms. The information presented is supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Data Presentation: Cytotoxicity
Further studies on natural PTX-2 have established its potent cytotoxic effects against various cancer cell lines.[1][4]
Table 1: Summary of Pectenotoxin-2 Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| Synthetic PTX-2 | HepG2, Caco-2 | Cytotoxicity Assay | Potency Order | PTX-2 >> PTX-2b > PTX-2c[2][3] |
| Natural PTX-2 | Various Cancer Cells | Cytotoxicity Assays | Cytotoxicity | Potent cytotoxic effects observed[1][4] |
Note: Specific IC50 values for a direct comparison are not available in the cited literature. The table reflects the reported potency.
Experimental Protocols
The following is a representative experimental protocol for a cytotoxicity assay, based on common methodologies used for marine toxins.
MTT Assay for Cytotoxicity of Pectenotoxin-2
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures for assessing cell viability.
1. Cell Culture and Seeding:
-
Human hepatocellular carcinoma (HepG2) or colorectal adenocarcinoma (Caco-2) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of Pectenotoxin-2 (either natural or synthetic) in a suitable solvent (e.g., DMSO) is prepared.
-
Serial dilutions of PTX-2 are made in the cell culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of PTX-2. Control wells receive medium with the vehicle (solvent) only.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, a sterile MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
5. Solubilization of Formazan:
-
The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
7. Data Analysis:
-
The absorbance values are corrected for background absorbance from wells with medium only.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
The IC50 value (the concentration of PTX-2 that inhibits cell growth by 50%) is calculated from the dose-response curve.
Mandatory Visualization
Pectenotoxin-2 Induced Apoptosis Signaling Pathway
Caption: PTX-2 induced apoptosis via the mitochondrial pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for PTX-2 cytotoxicity.
References
- 1. Pectenotoxin-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel Marine-Derived Compounds Compared to Standard Cytotoxic Agents: A Comparative Guide
In the continuous search for novel and more effective cancer therapeutics, natural compounds from marine organisms have emerged as a promising frontier. This guide provides a comparative analysis of the cytotoxic efficacy of two such compounds, Ascididemin and Astin C, against a standard cytotoxic agent, Doxorubicin. Due to the unavailability of public data on "Asticolorin A," this guide focuses on these structurally distinct marine-derived molecules as illustrative examples of novel cytotoxic agents.
This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Efficacy Comparison
The in vitro cytotoxic activity of Ascididemin and the standard chemotherapeutic agent Doxorubicin was evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. The results are summarized in the table below. While Astin C is reported to have anti-cancer activities, specific IC50 values against these cell lines were not available in the reviewed literature.
| Compound | Cell Line | IC50 (µM) |
| Ascididemin | P-388 (Murine Leukemia) | 0.4 |
| HCT 116 (Human Colon Carcinoma) | 0.3 | |
| MCF-7 (Human Breast Adenocarcinoma) | 0.3 | |
| Doxorubicin | P-388 (Murine Leukemia) | 1.65 |
| HCT 116 (Human Colon Carcinoma) | 0.65 | |
| MCF-7 (Human Breast Adenocarcinoma) | 0.4 - 0.7 | |
| Astin C | P-388 (Murine Leukemia) | Data not available |
| HCT 116 (Human Colon Carcinoma) | Data not available | |
| MCF-7 (Human Breast Adenocarcinoma) | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to determine the cytotoxic efficacy and mechanism of action of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Ascididemin, Astin C, Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Detection (Caspase Activity Assay)
This assay quantifies the activity of caspases, which are key proteases involved in the execution phase of apoptosis.
Protocol:
-
Cell Lysis: Cells are treated with the test compounds as described for the MTT assay. After treatment, cells are harvested and lysed using a specific lysis buffer to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: The reaction is incubated at 37°C for 1-2 hours to allow for caspase-mediated cleavage of the substrate.
-
Signal Detection: The cleaved substrate releases a chromophore or fluorophore, which is quantified using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).
-
Data Analysis: The caspase activity is expressed as the fold-increase in activity compared to the untreated control.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Ascididemin and Astin C are mediated through distinct signaling pathways.
Ascididemin: ROS-Mediated DNA Damage
Ascididemin's mechanism of action involves the generation of reactive oxygen species (ROS), which leads to DNA damage and subsequent cell death. This process is independent of topoisomerase inhibition, a common mechanism for many cytotoxic agents.
Caption: Ascididemin induces cytotoxicity via ROS generation and subsequent DNA damage.
Astin C: Inhibition of the cGAS-STING Pathway
Astin C exhibits its anti-cancer and anti-inflammatory effects by inhibiting the cGAS-STING signaling pathway. This pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. By blocking this pathway, Astin C can modulate the tumor microenvironment.
Caption: Astin C inhibits the cGAS-STING pathway, blocking inflammatory gene expression.
Conclusion
The marine-derived compounds Ascididemin and Astin C demonstrate potent and distinct anti-cancer properties. Ascididemin exhibits significant cytotoxicity against multiple cancer cell lines at concentrations comparable to or lower than the standard cytotoxic agent Doxorubicin, acting through a ROS-mediated DNA damage pathway. Astin C presents a novel mechanism by targeting the cGAS-STING innate immunity pathway, suggesting its potential in modulating the tumor microenvironment. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully assess their therapeutic potential.
Benchmarking Asticolorin A: A Comparative Guide to Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the analytical standards of Asticolorin A, a mycotoxin produced by Aspergillus multicolor. Due to the limited availability of specific certified reference materials for this compound, this document establishes a performance benchmark by comparing its hypothetical analytical standard to well-characterized standards of similar mycotoxins from the Aspergillus genus: Ochratoxin A and Sterigmatocystin (B1681140). The experimental data and protocols provided are based on established methods for these analogous compounds and serve as a baseline for the validation of a new this compound standard.
Comparative Analysis of Mycotoxin Analytical Standards
The performance of an analytical standard is critical for accurate quantification and validation of analytical methods. Key parameters include purity, linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes the typical performance characteristics of commercially available analytical standards for Ochratoxin A and Sterigmatocystin, which can be used as a benchmark for a new this compound standard.
| Parameter | Ochratoxin A Standard | Sterigmatocystin Standard | This compound Standard (Proposed Benchmark) |
| Purity | ≥98%[1] | ≥98.0%[2] | ≥98% |
| Analytical Method | HPLC-FLD[3][4], LC-MS/MS | LC-MS/MS[5][6] | HPLC-UV or LC-MS/MS |
| Linearity (R²) | >0.99[4] | >0.999[6] | >0.99 |
| LOD | 0.1 ng/mL (HPLC-FLD)[4] | 0.02-0.3 µg/kg (LC-MS/MS)[7] | ~0.1 - 0.5 ng/mL |
| LOQ | 0.30 µg/kg (HPLC-FLD)[3] | 1 µg/kg (LC-MS/MS)[5] | ~0.5 - 1.5 µg/kg |
| Recovery | 80-88%[3] | 86-102%[7] | 80-110% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the extraction and quantification of mycotoxins from a solid matrix (e.g., grain) that can be adapted for this compound.
Sample Preparation and Extraction
This protocol describes a generic solid-phase extraction (SPE) method applicable to mycotoxins.
-
Homogenization: Weigh 25 g of the finely ground sample into a 250 mL flask.
-
Extraction: Add 100 mL of acetonitrile/water (80:20, v/v) and shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dilution: Transfer 10 mL of the supernatant to a clean tube and dilute with 40 mL of phosphate-buffered saline (PBS).
-
SPE Cleanup: Condition an immunoaffinity column (IAC) specific for the target mycotoxin class by passing 10 mL of PBS.
-
Loading: Load the diluted extract onto the IAC at a flow rate of 1-2 mL/min.
-
Washing: Wash the column with 10 mL of water to remove interfering substances.
-
Elution: Elute the mycotoxin with 2 mL of methanol (B129727), collecting the eluate in a clean vial.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC or LC-MS/MS analysis.
HPLC-UV/FLD Analysis
This method is suitable for the quantification of mycotoxins with native fluorescence or UV absorbance.
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), a UV detector, and a fluorescence detector (FLD).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and acetic acid. A typical mobile phase for Ochratoxin A is acetonitrile:water:acetic acid (99:99:2, v/v/v)[4].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV: Wavelength to be determined based on the UV-Vis spectrum of this compound.
-
FLD: Excitation and emission wavelengths to be optimized for this compound. For Ochratoxin A, typical wavelengths are 333 nm (excitation) and 460 nm (emission).
-
-
Quantification: A calibration curve is constructed by injecting a series of known concentrations of the analytical standard. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
LC-MS/MS Analysis
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: ESI positive or negative mode, to be optimized for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. Precursor and product ion pairs specific to this compound need to be determined. For Sterigmatocystin, for instance, common transitions might be monitored.
-
Quantification: Similar to HPLC, a calibration curve is generated using a certified reference standard. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.
Visualizing Experimental and Biological Contexts
Diagrams are provided to illustrate a typical experimental workflow and a representative biological pathway affected by a mycotoxin.
Disclaimer: The proposed benchmarks for the this compound analytical standard are hypothetical and intended for guidance. The actual performance characteristics must be determined through rigorous in-house validation studies. The signaling pathway depicted is for Ochratoxin A and serves as a representative example of a mycotoxin's potential mode of action. The specific biological effects of this compound may differ and require dedicated toxicological research.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. 10048-13-2・Sterigmatocystin Standard・190-16081[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. A modified HPLC method for the determination of ochratoxin A by fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of sterigmatocystin in feed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
Safety Operating Guide
Navigating the Safe Disposal of Asticolorin A: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Asticolorin A, a mycotoxin isolated from Aspergillus multicolor.[1][2][3] Adherence to these protocols is essential for mitigating risks associated with its toxicity and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[4]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous waste, in compliance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Waste Containment:
-
Place solid this compound waste and contaminated materials into a clearly labeled, durable, and leak-proof container.[7]
-
For liquid waste containing this compound, use a compatible, sealable container.[5][7] Plastic containers are often preferred for chemical waste.[6]
-
Ensure containers are in good condition, with no cracks or leaks.[8]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[8]
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The concentration and composition of the waste.
-
The date when waste was first added to the container (accumulation start date).[6]
-
Appropriate hazard warnings (e.g., "Toxic").
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Keep the waste container tightly closed except when adding waste.[6][7][8]
-
Inspect the SAA weekly for any signs of leakage.[7]
-
-
Disposal Pickup:
-
Decontamination of Empty Containers:
-
Empty containers that once held this compound must be decontaminated before being considered non-hazardous.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (one in which this compound is soluble) three times.[6][8]
-
Collect the rinsate and treat it as hazardous liquid waste, adding it to your designated this compound waste container.[6][8]
-
After decontamination, remove or deface all hazardous chemical labels from the container.[6]
-
The decontaminated container may then be disposed of as non-hazardous waste or recycled according to your institution's policies.[6]
-
Summary of General Hazardous Waste Handling
| Parameter | Guideline | Source |
| Waste Segregation | Separate solid, liquid, and non-hazardous waste. | [5][6] |
| Container Type | Compatible, leak-proof, and sealable. Plastic is often preferred. | [5][6][7] |
| Labeling | "Hazardous Waste" with full chemical name, concentration, and start date. | [6][8] |
| Storage Location | Designated and secure Satellite Accumulation Area (SAA). | [6][7] |
| Container Status | Keep closed except when adding waste. | [6][7][8] |
| Disposal Method | Through institutional Environmental Health and Safety (EH&S). | [8] |
| Prohibited Disposal | Do not dispose of in drains or regular trash. | [9][10] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous, and deface label. | [6][8] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste and decontamination of containers.
References
- 1. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structure and absolute configuration of the asticolorins, toxic metabolites from Aspergillus multicolor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Research: A Comprehensive Guide to Handling Asticolorin A
Crucial Safety Notice: As of December 2025, a specific Safety Data Sheet (SDS) for Asticolorin A is not publicly available. This compound is identified as a toxic secondary metabolite produced by the fungus Aspergillus multicolor. Due to the lack of specific safety data, and given that it belongs to the class of aromatic polyketide mycotoxins, this guide has been developed using the safety protocols for Aflatoxin B1 , a structurally related and extensively studied mycotoxin also produced by Aspergillus species. Aflatoxin B1 is a potent toxin and carcinogen.[1][2] Therefore, it is imperative to handle this compound with the same high level of caution. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
For all procedures involving this compound, the following PPE is required:
-
Respiratory Protection: A NIOSH-approved N95, P95, or R95 filtering facepiece respirator is the minimum requirement for handling powders or solutions that may generate aerosols.[3] For procedures with a high risk of aerosolization, a full-face respirator or a powered air-purifying respirator (PAPR) should be used.[4]
-
Hand Protection: Double-gloving with nitrile or latex gloves resistant to chemicals is essential.[4] Gloves should be inspected for integrity before use and changed frequently.
-
Eye and Face Protection: Safety goggles designed to protect against dust and splashes are mandatory.[5] A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[4]
-
Protective Clothing: A disposable full-body suit or a lab coat with long sleeves and tight cuffs is required to protect the skin and clothing from contamination.[4][6]
Quantitative Toxicity Data (Aflatoxin B1 as a Surrogate)
The following tables summarize the acute toxicity data for Aflatoxin B1, which should be considered indicative of the potential hazards of this compound until specific data becomes available.
| Toxicity Metric | Value | Species | Route of Administration |
| Oral LD50 | 0.3–17.9 mg/kg | Various animal species | Oral |
| Oral LD50 | 7.2 mg/kg | Male Rats | Oral |
| Oral LD50 | 17.9 mg/kg | Female Rats | Oral |
| Intraperitoneal LD50 | 6.0 mg/kg | Male Rats | Intraperitoneal |
| LC50 | 3 x 10-8 M | Primary Rat Liver Cells | In Vitro |
| LC50 | 3 x 10-5 M | Primary Mouse Liver Cells | In Vitro |
Data sourced from multiple studies and safety data sheets for Aflatoxin B1.[7][8]
Operational and Disposal Plans
Strict protocols must be followed for the handling and disposal of this compound to ensure the safety of laboratory personnel and the environment.
Experimental Protocols: Safe Handling and Decontamination
All work with this compound, whether in solid form or in solution, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent the release of airborne particles.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined above.
-
Weighing and Aliquoting: If working with solid this compound, purchase it in quantities that can be dissolved at one time within the original vial to minimize the generation of dust. If weighing is necessary, do so on a tared weigh paper within the fume hood.
-
Dissolving: Add the solvent to the vial containing the solid this compound. Cap the vial and vortex or sonicate until fully dissolved.
-
Liquid Transfers: Use filtered pipette tips for all liquid transfers.
-
Post-Handling: After completing the work, decontaminate all surfaces with a suitable inactivating agent (see below).
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.
Decontamination:
Surfaces and equipment contaminated with this compound can be decontaminated using a sodium hypochlorite (B82951) solution (bleach). A contact time of at least 30 minutes is recommended for effective inactivation.
Disposal Plan
All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Inactivation of Liquid Waste: Liquid waste containing this compound should be chemically inactivated before disposal. One method involves treatment with sodium hypochlorite.[9]
-
Add an excess of sodium hypochlorite solution to the liquid waste.
-
Allow the mixture to react for at least 2 hours, or overnight, with occasional shaking.[9]
-
After inactivation, the solution may need to be neutralized and disposed of in accordance with institutional and local regulations.
-
-
Solid Waste: All contaminated solid waste, including PPE, should be placed in a designated hazardous waste bag or container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[10][11]
Safe Handling Workflow for Potent Mycotoxins
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Aflatoxin B1: A review on metabolism, toxicity, occurrence in food, occupational exposure, and detoxification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. 360haz.com [360haz.com]
- 5. epa.gov [epa.gov]
- 6. PPE & Protective Clothing for Mold or Cleanup [int-enviroguard.com]
- 7. Aflatoxin B1 - Wikipedia [en.wikipedia.org]
- 8. Toxicity of aflatoxin B1 in rat and mouse hepatocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aflatoxins Waste Disposal [delloyd.50megs.com]
- 10. aflasafe.com [aflasafe.com]
- 11. aflasafe.com [aflasafe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
